Product packaging for 7-O-Methyldihydrowogonin(Cat. No.:CAS No. 113981-49-0)

7-O-Methyldihydrowogonin

Cat. No.: B1148985
CAS No.: 113981-49-0
M. Wt: 300.30 g/mol
InChI Key: VPGMCCIECGDASG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxy-7,8-dimethoxyflavanone (CAS 113981-49-0) is a flavanone of significant interest in pharmacological research, particularly for its potent role in modulating multidrug resistance (MDR) in cancer and its anti-inflammatory properties. Sourced from plants such as Fissistigma cupreonitens and Andrographis paniculata , this compound is characterized by its high purity for research applications . A key area of investigation is its function as a competitive inhibitor of human P-glycoprotein (P-gp), a critical efflux transporter associated with cancer MDR . Studies demonstrate that 5-Hydroxy-7,8-dimethoxyflavanone significantly inhibits the efflux function of P-gp at low micromolar concentrations (e.g., 2.5 μg/mL or 8.3 μM), thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents . This mechanism offers a promising strategy for reversing resistance to anticancer drugs. Furthermore, this flavanone exhibits notable anti-inflammatory activity. Research shows it can significantly decrease the secretion of key pro-inflammatory mediators, including TNF-α, IL-6, macrophage inflammatory protein-2 (MIP-2), and nitric oxide (NO), in LPS/IFN-γ stimulated RAW 264.7 cells, likely through the inhibition of NF-κB transactivation . It has also shown weak activity against human nasopharyngeal carcinoma cell lines (KB) . With a molecular formula of C17H16O5 and a molecular weight of 300.3 g/mol, 5-Hydroxy-7,8-dimethoxyflavanone is typically supplied as a solid powder. It is soluble in various solvents including DMSO, acetone, and chloroform . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B1148985 7-O-Methyldihydrowogonin CAS No. 113981-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGMCCIECGDASG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313044
Record name 7-O-Methyldihydrowogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113981-49-0
Record name 7-O-Methyldihydrowogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113981-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-O-Methyldihydrowogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-O-Methyldihydrowogonin: A Technical Guide to its Natural Sources and Isolation from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin is a flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of wogonin, it belongs to a class of natural compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and a detailed account of its isolation and purification from one of its primary plant sources, Andrographis paniculata. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary and most well-documented source is Andrographis paniculata (Burm. f.) Nees, a plant belonging to the Acanthaceae family.[1][2] This herb has a long history of use in traditional medicine systems across Asia.

In addition to Andrographis paniculata, this flavonoid has also been isolated from Melodorum fruticosum Lour., a plant in the Annonaceae family.[1] Other reported, though less common, sources include Aphis affinis and Isodon oresbius.[3]

Table 1: Natural Sources of this compound

SpeciesFamilyCommon Name(s)
Andrographis paniculataAcanthaceaeKing of Bitters, Kalmegh
Melodorum fruticosumAnnonaceaeWhite cheesewood
Aphis affinis--
Isodon oresbiusLamiaceae-

Isolation of this compound from Andrographis paniculata

The isolation of this compound from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields for this compound are not extensively reported in the literature, which primarily focuses on the major constituent andrographolide, the following protocols outline the established methodologies for the extraction and purification of flavonoid constituents from this plant.

Experimental Protocol: Extraction and Fractionation

This protocol describes a common method for obtaining a flavonoid-rich fraction from the dried leaves of Andrographis paniculata.

1. Plant Material Preparation:

  • The leaves of Andrographis paniculata are collected and dried in the shade to preserve the chemical integrity of the constituents.

  • The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Maceration-Based Extraction:

  • 300 g of the dried leaf powder is macerated in methanol.

  • The mixture is kept at room temperature (approximately 25 ± 2°C) for a period of three days to allow for the thorough extraction of phytochemicals.[4]

  • Following the maceration period, the mixture is filtered to separate the solid plant material from the methanolic extract.

3. Solvent Evaporation and Fractionation:

  • The filtered methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract (approximate yield of 20.5 g from 300 g of starting material).[4]

  • This crude extract is then subjected to liquid-liquid partitioning between ethyl acetate and water. This step separates compounds based on their polarity, with many flavonoids partitioning into the ethyl acetate layer.

  • The ethyl acetate fraction is then further extracted with n-butanol.[4]

Experimental Protocol: Chromatographic Purification

The n-butanol soluble fraction, which is enriched with flavonoids, is then subjected to column chromatography for the isolation of individual compounds.

1. Preparation of the Column:

  • A glass column is packed with silica gel, which serves as the stationary phase.

  • The column is equilibrated with the initial mobile phase solvent system.

2. Chromatographic Separation:

  • A portion of the crude butanol fraction (e.g., 780 mg) is loaded onto the silica gel column (e.g., 50 g of silica gel).[4]

  • The separation is achieved by eluting the column with a solvent system of chloroform and methanol. A common starting ratio for the elution of flavonoids is 20:10 (chloroform:methanol).[4]

  • Fractions are collected sequentially as the solvent runs through the column.

3. Thin-Layer Chromatography (TLC) Analysis:

  • The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

  • A standard of this compound, if available, is spotted alongside the fractions on the TLC plate.

  • A suitable solvent system for the TLC analysis of flavonoids from Andrographis paniculata is chloroform:methanol (7:1).[4]

  • After development, the TLC plate is visualized under UV light or with an appropriate staining reagent to identify the spot corresponding to this compound.

4. Final Purification:

  • Fractions containing the compound of interest are pooled and the solvent is evaporated.

  • Further purification can be achieved by recrystallization or by repeated column chromatography using a more refined gradient of solvents to obtain pure this compound.

Table 2: Summary of a Typical Isolation Protocol for Flavonoids from Andrographis paniculata

StepProcedureKey Parameters
Extraction Maceration of dried leaf powderSolvent: Methanol; Duration: 3 days; Temperature: Room Temperature
Fractionation Liquid-liquid partitioningSolvents: Ethyl acetate, Water, n-Butanol
Purification Silica gel column chromatographyStationary Phase: Silica gel; Mobile Phase: Chloroform:Methanol (e.g., 20:10)
Monitoring Thin-Layer Chromatography (TLC)Mobile Phase: Chloroform:Methanol (7:1)

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Andrographis paniculata.

G start Dried Andrographis paniculata Leaves extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water & n-Butanol) evaporation->partitioning column_chromatography Silica Gel Column Chromatography (Chloroform:Methanol) partitioning->column_chromatography tlc TLC Analysis column_chromatography->tlc Fraction Monitoring purification Pure this compound tlc->purification Pooling & Final Purification

Caption: General workflow for the isolation of this compound.

Signaling Pathways Modulated by Flavonoids

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of flavonoids is known to exert anti-inflammatory effects through the modulation of key cellular signaling cascades. Compounds isolated from Andrographis paniculata have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[5] The diagram below illustrates a generalized overview of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of flavonoids.

G stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk flavonoid Flavonoids (e.g., from A. paniculata) flavonoid->ikk Inhibition ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Caption: Generalized NF-κB signaling pathway and potential inhibition by flavonoids.

Conclusion

This technical guide has summarized the current knowledge on the natural sources of this compound and provided a detailed overview of the methodologies for its isolation from Andrographis paniculata. The presented protocols and diagrams offer a valuable resource for researchers aiming to isolate and study this promising flavonoid. Further research is warranted to elucidate the specific quantitative yields of this compound from various sources and to precisely map its interactions with cellular signaling pathways to fully understand its therapeutic potential.

References

Technical Guide: Structural Elucidation of 7-O-Methyldihydrowogonin via Nuclear Magnetic Resonance and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical guide to the chemical structure elucidation of 7-O-Methyldihydrowogonin, a derivative of the naturally occurring flavonoid wogonin. The methodologies presented herein are centered on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are powerful analytical techniques for the unambiguous determination of molecular structures. Due to the limited availability of published experimental data for this specific derivative, this guide will utilize predicted data based on established principles of flavonoid spectroscopy to illustrate the elucidation process.

Introduction to this compound

This compound is a flavanone, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. It is a derivative of wogonin, a bioactive compound found in the medicinal plant Scutellaria baicalensis. Wogonin and its analogues have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The structural modification, specifically the methylation at the 7-hydroxyl group and the reduction of the C2-C3 double bond, can significantly impact its biological activity and pharmacokinetic profile. Therefore, precise structural confirmation is a critical step in its study and development as a potential therapeutic agent.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are based on the known spectral data of dihydrowogonin and the anticipated electronic effects of O-methylation at the C-7 position.

Predicted ¹H and ¹³C NMR Data

The methylation of the 7-hydroxyl group is expected to cause a downfield shift in the ¹³C NMR signal of C-7 and an upfield shift of the ortho- and para- carbons (C-6 and C-8). The addition of a methoxy group will also introduce a new signal in both the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionPredicted ¹³C Chemical Shift (δc) in ppmPredicted ¹H Chemical Shift (δн) in ppm (Multiplicity, J in Hz)
279.55.60 (dd, 12.5, 3.0)
343.03.10 (dd, 17.0, 12.5), 2.85 (dd, 17.0, 3.0)
4197.0-
4a104.5-
5163.012.0 (s)
695.06.20 (s)
7165.0-
890.5-
8a157.0-
1'138.5-
2', 6'126.57.50 (m)
3', 5'129.07.45 (m)
4'128.87.45 (m)
7-OCH₃56.53.90 (s)
8-OCH₃61.03.85 (s)
Predicted Mass Spectrometry Data

In Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is expected to be readily detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) of the molecular ion will induce fragmentation, providing valuable structural information. A characteristic fragmentation for methylated flavonoids is the loss of a methyl radical (•CH₃).[5][6][7]

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

IonPredicted m/zDescription
[M+H]⁺315.1176Protonated molecular ion
[M+Na]⁺337.0995Sodium adduct
[M-H]⁻313.0925Deprotonated molecular ion
[M+H-CH₃]⁺300.0941Loss of a methyl radical from the protonated molecule
[M+H-H₂O]⁺297.1070Loss of water from the protonated molecule

Experimental Protocols

The following are detailed protocols for the NMR and LC-MS analysis of a flavonoid sample like this compound.

NMR Spectroscopy

Objective: To acquire a comprehensive set of 1D and 2D NMR spectra to enable full structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing properties.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, 64k data points, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton spin couplings, which is crucial for assigning protons within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D long-range heteronuclear correlation spectrum to identify correlations between protons and carbons that are two to three bonds away. This is essential for piecing together the different fragments of the molecule and confirming the positions of substituents.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the compound and to study its fragmentation pattern.

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.[10][11][12][13]

Sample Preparation:

  • Prepare a stock solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for flavonoid analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), hold for a minute, then ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: ESI, operated in both positive and negative ion modes.

  • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Perform fragmentation of the precursor ion corresponding to the [M+H]⁺ or [M-H]⁻ of this compound using collision-induced dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation spectrum.

Visualizations

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

structure_elucidation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination Purified_Compound Purified Compound NMR_Sample_Prep NMR Sample (in deuterated solvent) Purified_Compound->NMR_Sample_Prep LCMS_Sample_Prep LC-MS Sample (in mobile phase) Purified_Compound->LCMS_Sample_Prep NMR_Spectroscopy NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) NMR_Sample_Prep->NMR_Spectroscopy LCMS_Analysis LC-MS/MS Analysis (Accurate Mass & Fragmentation) LCMS_Sample_Prep->LCMS_Analysis NMR_Analysis NMR Spectral Analysis (Assign signals, determine connectivity) NMR_Spectroscopy->NMR_Analysis MS_Analysis MS Data Analysis (Determine molecular formula, analyze fragments) LCMS_Analysis->MS_Analysis Structure_Proposal Propose Structure NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway

Wogonin and its derivatives have been reported to modulate several signaling pathways involved in cancer progression. The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is a common target of these flavonoids.[1][14]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Wogonin_Derivative This compound Wogonin_Derivative->PI3K Inhibition Wogonin_Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

The structural elucidation of novel or modified natural products like this compound is a meticulous process that relies on the synergistic use of modern analytical techniques. While this guide presents predicted data, the outlined workflow and methodologies provide a robust framework for researchers to confidently determine the structure of this and other related flavonoid compounds. The comprehensive analysis of NMR and MS data allows for the unambiguous assignment of the molecular structure, which is a fundamental prerequisite for understanding its biological activities and pursuing its potential in drug development. The investigation of its effects on key signaling pathways, such as the PI3K/Akt pathway, further illuminates its mechanism of action and therapeutic promise.

References

The Biosynthesis of 7-O-Methyldihydrowogonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of 7-O-Methyldihydrowogonin, a naturally occurring flavonoid with significant therapeutic potential. While the complete pathway to this specific molecule is not fully elucidated in a single organism, this document consolidates the current understanding of the well-established biosynthesis of its precursor, wogonin, primarily in the medicinal plant Scutellaria baicalensis (Baikal skullcap), and proposes the subsequent enzymatic steps leading to this compound based on known flavonoid modifications in various plant species. This guide provides a comprehensive overview of the key enzymes, their mechanisms, relevant quantitative data, and detailed experimental protocols to facilitate further research and drug development.

Introduction to this compound and its Precursors

This compound is a dihydroflavone, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their flavan backbone. Its structure suggests a biosynthetic origin from the flavone wogonin, a major bioactive component of Scutellaria baicalensis roots, through sequential O-methylation and reduction reactions. Wogonin itself is a 4'-deoxyflavone, a subclass of flavonoids noted for their potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Understanding the biosynthesis of these compounds is critical for their targeted production through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway of Wogonin in Scutellaria baicalensis

The biosynthesis of wogonin is a specialized, root-specific metabolic pathway that diverges from the general flavonoid pathway.[4][5] It begins with the phenylpropanoid pathway, utilizing cinnamic acid as a key precursor.

Wogonin Biosynthesis Pathway Cinnamic_acid Cinnamic acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid->Cinnamoyl_CoA Pinocembrin_chalcone Pinocembrin chalcone Cinnamoyl_CoA->Pinocembrin_chalcone Pinocembrin Pinocembrin Pinocembrin_chalcone->Pinocembrin Chrysin Chrysin Pinocembrin->Chrysin Norwogonin Norwogonin Chrysin->Norwogonin Wogonin Wogonin Norwogonin->Wogonin

Figure 1: The root-specific biosynthetic pathway of wogonin in Scutellaria baicalensis.

The key enzymatic steps are as follows:

  • Cinnamate-CoA Ligase (CLL-7): Cinnamic acid is activated to Cinnamoyl-CoA by a specific cinnamate-CoA ligase.[4][5]

  • Chalcone Synthase (CHS-2): A root-specific chalcone synthase catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.[4][5]

  • Chalcone Isomerase (CHI): Pinocembrin chalcone undergoes intramolecular cyclization to yield the flavanone pinocembrin.[4][5]

  • Flavone Synthase II (FNSII-2): A specialized flavone synthase II introduces a double bond into the C-ring of pinocembrin to form the flavone chrysin.[4][5]

  • Flavone 8-Hydroxylase (F8H): Chrysin is hydroxylated at the 8-position to produce norwogonin.[4][5]

  • Phenylpropanoid and Flavonoid O-Methyltransferase (PFOMT): Finally, an O-methyltransferase catalyzes the methylation of the 8-hydroxyl group of norwogonin to yield wogonin.[4][5][6]

Proposed Biosynthetic Steps to this compound

The conversion of a wogonin precursor to this compound requires two additional enzymatic modifications: 7-O-methylation and reduction of the C2-C3 double bond.

Proposed Pathway to this compound Wogonin_precursor Wogonin Precursor (e.g., Norwogonin) Methylated_precursor 7-O-Methylated Precursor Wogonin_precursor->Methylated_precursor Final_product This compound Methylated_precursor->Final_product Flavonoid Extraction Workflow Start Dried Plant Material (e.g., S. baicalensis roots) Grind Grind to a fine powder Start->Grind Extract Extract with 70% Ethanol (Solid/solvent ratio 1:18, 70°C, 2h, 3 cycles) Grind->Extract Filter Filter the extract Extract->Filter Concentrate Concentrate under vacuum Filter->Concentrate End Crude Flavonoid Extract Concentrate->End OMT Assay Workflow Start Prepare Reaction Mixture: - Flavonoid Substrate (50 µM) - SAM (100 µM) - Recombinant OMT (50 µg) - Tris-HCl buffer (pH 7.5) Incubate Incubate at 37°C for 30 min Start->Incubate Stop Stop reaction with 5M HCl Incubate->Stop Extract Extract with Ethyl Acetate Stop->Extract Dry Evaporate to dryness Extract->Dry Analyze Resuspend in Methanol and analyze by HPLC Dry->Analyze DFR Assay Workflow Start Prepare Reaction Mixture: - Dihydroflavonol Substrate (0.5 mM) - NADPH (2 mM) - Purified DFR enzyme - Potassium phosphate buffer (pH 7.0) Incubate Incubate at 30°C for 30 min Start->Incubate Stop_Convert Stop reaction and convert product to anthocyanidin (add butanol-HCl and heat) Incubate->Stop_Convert Analyze Measure absorbance at 530 nm Stop_Convert->Analyze

References

Physical and chemical properties of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin, a flavonoid primarily isolated from Andrographis paniculata, has garnered increasing interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Physicochemical Properties

This compound, systematically named (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one, possesses a distinct chemical structure that dictates its physical and biological characteristics.[2] While specific experimental values for some physical properties remain to be fully elucidated in publicly available literature, computed properties provide valuable estimates.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅PubChem[2]
Molecular Weight 300.30 g/mol PubChem[2]
IUPAC Name (2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-onePubChem[2]
CAS Number 113981-49-0PubChem[2]
Topological Polar Surface Area 65 ŲPubChem[2]
Solubility Soluble in DMSO and ethanol.Inferred from general flavonoid solubility and experimental protocols.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's hydrogen and carbon framework.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 3: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound, aiding in its identification.

Table 4: Mass Spectrometry Data

m/zIon Type
Data not available in search results[M+H]⁺

Experimental Protocols

This section details the methodologies for the isolation, and biological evaluation of this compound.

Isolation of this compound from Andrographis paniculata**

A common method for isolating this compound from its natural source involves solvent extraction followed by chromatographic separation.

Protocol:

  • Extraction: The dried and powdered aerial parts of Andrographis paniculata are subjected to Soxhlet extraction with methanol.

  • Fractionation: The resulting crude methanol extract is then concentrated under reduced pressure and partitioned between ethyl acetate and water.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

  • Isolation and Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. The compound is further purified by recrystallization to yield the pure flavonoid.

G start Dried & Powdered Andrographis paniculata soxhlet Soxhlet Extraction (Methanol) start->soxhlet concentrate1 Concentration soxhlet->concentrate1 partition Partitioning (Ethyl Acetate/Water) concentrate1->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate water Aqueous Fraction partition->water column Silica Gel Column Chromatography ethyl_acetate->column fractions Fraction Collection (n-Hexane/EtOAc gradient) column->fractions tlc TLC Analysis fractions->tlc purify Purification (Recrystallization) tlc->purify end Pure this compound purify->end

Figure 1: Isolation workflow of this compound.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound (24-72h incubation) cell_seeding->treatment compound_prep Prepare this compound dilutions compound_prep->treatment mtt_addition Add MTT solution (3-4h incubation) treatment->mtt_addition solubilization Add solubilization solution mtt_addition->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance calculation Calculate cell viability (%) absorbance->calculation

Figure 2: Workflow for the MTT cytotoxicity assay.

Biological Activity and Signaling Pathways

Flavonoids, as a class of compounds, are known to interact with various cellular signaling pathways. While specific studies on this compound are limited, its structural similarity to other flavonoids suggests potential involvement in key pathways such as NF-κB, PI3K/Akt, and MAPK. These pathways are critical in regulating inflammation, cell survival, and proliferation.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Many flavonoids have been shown to inhibit this pathway.

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm degrades, releasing NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_nucleus->gene_transcription induces flavonoid This compound (Potential Inhibitor) flavonoid->IKK inhibits?

Figure 3: Potential inhibition of the NF-κB signaling pathway.
Potential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival and proliferation. Its dysregulation is often implicated in cancer.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates downstream Downstream Effectors (e.g., mTOR, Bad) Akt->downstream survival Cell Survival & Proliferation downstream->survival flavonoid This compound (Potential Modulator) flavonoid->PI3K inhibits? flavonoid->Akt inhibits? G extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor Ras Ras receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->transcription_factors activates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response flavonoid This compound (Potential Modulator) flavonoid->Raf inhibits? flavonoid->MEK inhibits?

References

Preliminary In Vitro Biological Screening of 7-O-Methyldihydrowogonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activities of 7-O-Methyldihydrowogonin is limited in publicly available literature. This guide provides a framework for its preliminary in vitro biological screening based on established protocols and data from structurally related flavonoids, particularly wogonin and its derivatives. The presented data should be considered as a reference for potential activity and not as definitive results for this compound.

Introduction

This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. As a derivative of wogonin, which has demonstrated notable therapeutic potential, this compound is a promising candidate for further investigation. This technical guide outlines a proposed preliminary in vitro screening strategy to evaluate its potential as a therapeutic agent. The methodologies and expected data presentation are based on studies of similar flavonoid structures.

Anticancer Activity Screening

The initial assessment of anticancer potential typically involves evaluating the cytotoxic effects of the compound on various cancer cell lines.

Data Presentation: In Vitro Anticancer Activity of Related Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of wogonin and its derivatives against several human cancer cell lines, providing a benchmark for the expected potency of this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
Wogonin Derivative 18nA549 (Lung)1.5[1]
Wogonin Derivative 18nHCT116 (Colon)0.8[1]
Wogonin Derivative 18nMCF-7 (Breast)2.1[1]
Wogonin Derivative 18nHeLa (Cervical)1.2[1]
Wogonin Derivative 20bA549 (Lung)3.2[1]
Wogonin Derivative 20bHCT116 (Colon)1.9[1]
Wogonin Derivative 20bMCF-7 (Breast)4.5[1]
Wogonin Derivative 20bHeLa (Cervical)2.8[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, HeLa)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Visualization: Anticancer Screening Workflow

anticancer_workflow start Start cell_culture Cancer Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound (various concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer activity screening using the MTT assay.

Anti-inflammatory Activity Screening

A common in vitro model to assess anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: In Vitro Anti-inflammatory Activity of Related Flavonoids

The following table shows the inhibitory effects of various flavonoids on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. This data can be used as a reference for the potential anti-inflammatory activity of this compound.

CompoundConcentration (µM)NO Production Inhibition (%)Reference
Fisetin2052[2]
Quercetin4060[2]
Myricetin8026[2]
Apigenin-Significant Inhibition[3]
(2R,3R)-dihydrokaempferolIC50 = 3.4 µM-[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway in Inflammation

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.

nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates IkB_p->NFkB Releases Flavonoid This compound (Proposed Action) Flavonoid->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro biological screening of this compound. Based on the activities of structurally similar flavonoids, it is hypothesized that this compound may possess both anticancer and anti-inflammatory properties. The outlined experimental protocols for cytotoxicity and nitric oxide inhibition assays, along with the data presentation formats and pathway visualizations, offer a comprehensive approach to initiating the investigation of this compound's therapeutic potential. Further studies are warranted to generate specific data for this compound and to elucidate its precise mechanisms of action.

References

An In-depth Technical Guide to the Solubility Profile of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 7-O-Methyldihydrowogonin, a flavanone of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar flavanones, hesperetin and naringenin, to provide a predictive solubility profile. Furthermore, it details a standard experimental protocol for solubility determination and explores a key signaling pathway potentially modulated by this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Flavonoids, including this compound, are generally characterized by low aqueous solubility, which can present challenges in formulation and drug delivery. Their solubility is significantly influenced by the nature of the solvent, the structure of the flavonoid, and temperature.

1.1. General Solubility of Flavanones

Flavanones, a subclass of flavonoids, are typically more soluble in polar organic solvents than in nonpolar solvents or water. The presence of hydroxyl and methoxy functional groups on the flavonoid backbone dictates the polarity and, consequently, the solubility in different solvents. Generally, flavonoids are highly soluble in polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] Less polar flavonoids can be separated using solvents such as chloroform, dichloromethane, and ethyl acetate.[1]

1.2. Quantitative Solubility Data of Structurally Similar Flavanones

In the absence of specific solubility data for this compound, the following table summarizes the solubility of the structurally related flavanones, hesperetin and naringenin, in common laboratory solvents. This data serves as a valuable proxy for estimating the solubility behavior of this compound.

SolventHesperetin SolubilityNaringenin Solubility
Ethanol ~1 mg/mL[2], 50 mg/mL[3]~2.5 mg/mL[4], 50 mg/mL[5]
DMSO ~30 mg/mL[2]~5 mg/mL[4]
Dimethylformamide (DMF) ~30 mg/mL[2]~10 mg/mL[4]
Acetonitrile 85 mmol/L[6][7][8]77 mmol/L[6][7][8]
Water Insoluble[9] / ~47.91 µg/mL[10]Insoluble[5]

Note: The significant variation in reported solubility values for ethanol may be attributed to differences in experimental conditions such as temperature and the specific crystalline form of the compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11] The following protocol outlines the steps for determining the solubility of a flavonoid like this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

2.1. Materials

  • This compound (or other flavonoid)

  • Selected solvents (e.g., ethanol, DMSO, water)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV-Vis detector

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the flavonoid to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the flavonoid of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve. A typical HPLC setup for flavonoids might use a C18 reversed-phase column with a gradient mobile phase of acetonitrile and water (often with a small amount of acid like formic acid).[12][13][14]

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of the flavonoid in the sample by comparing its peak area to the calibration curve.

    • Calculate the solubility of the flavonoid in the solvent, taking into account the dilution factor.

Visualization of Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G A Add excess flavonoid to solvent in a vial B Seal vial and place on an orbital shaker A->B C Agitate for 24-72 hours at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and filter the supernatant D->E F Dilute the filtered solution E->F G Inject into HPLC for quantification F->G H Calculate solubility from calibration curve G->H

Caption: Experimental workflow for the shake-flask solubility assay.

3.2. Potential Signaling Pathway Modulation

While direct studies on this compound are limited, the closely related flavonoid, wogonin, has been shown to inhibit the PI3K/Akt signaling pathway.[15][16][17] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is implicated in various diseases, including cancer.[18] The PI3K/Akt pathway is often upstream of the mammalian target of rapamycin (mTOR), another key regulator of cell growth and metabolism.

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the likely point of inhibition by wogonin, which may be extrapolated to this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation Promotes Wogonin This compound (Wogonin) Wogonin->PI3K Inhibition Wogonin->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway with potential inhibition by this compound.

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While direct quantitative data remains to be established, the provided information on related compounds and standardized methodologies offers a robust starting point for further investigation. The exploration of its potential interaction with the PI3K/Akt/mTOR signaling pathway highlights a promising avenue for future pharmacological research.

References

In Silico Docking of 7-O-Methyldihydrowogonin with Potential Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in silico molecular docking of 7-O-Methyldihydrowogonin, a flavonoid with therapeutic potential, against key protein targets implicated in cancer and inflammation. It details the methodologies for such computational studies and presents relevant binding affinity data to facilitate further research and drug discovery efforts.

Introduction to this compound and In Silico Docking

This compound is a naturally occurring flavonoid that has garnered interest for its potential pharmacological activities. As a member of the flavonoid family, it is structurally similar to compounds known to exhibit anti-inflammatory and anticancer properties. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating the interaction between a ligand (like this compound) and a protein target at the molecular level.

Potential Protein Targets for this compound

Based on the known biological activities of structurally similar flavonoids, such as wogonin, several protein targets involved in cancer and inflammation pathways are of high interest for in silico docking studies with this compound. These include:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

  • Mitogen-activated protein kinase kinase 1 (MEK1): A crucial kinase in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

  • Phosphoinositide 3-kinase (PI3K): A lipid kinase that plays a vital role in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is a major focus in cancer research.

  • Protein Kinase B (Akt): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

  • Nuclear Factor-kappa B (NF-κB): A protein complex that controls transcription of DNA, cytokine production and cell survival. It is a critical mediator of inflammatory responses.

Quantitative Data from In Silico Docking Studies

The following table summarizes the binding affinities of flavonoids, including those structurally related to this compound, with the aforementioned protein targets, as reported in various in silico docking studies. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Flavonoid/Related CompoundProtein TargetSoftware/MethodBinding Energy (kcal/mol)
Various FlavonoidsCOX-2ArgusLab> -8.0[1]
Various FlavonoidsCOX-2AutoDock Vina-7.0 to -9.1
Top Scoring FlavonoidsMEK1Virtual Screening-10.4 to -10.8[2]
WogoninPI3KγMolecular Docking-8.26[3]
Various FlavonoidsPI3KγMolecular Docking-8.19 to -8.97[3]
Kaempferol GlycosidesAkt1AutoDock-20.73 to -21.79[4][5]
ApigeninIκBα/NF-κB complexMolecular Docking-34.0 kJ/mol (~ -8.12 kcal/mol)[6]
GenisteinIκBα/NF-κB complexMolecular Docking-31.7 kJ/mol (~ -7.57 kcal/mol)[6]

Experimental Protocol for In Silico Docking

This section outlines a detailed methodology for performing a molecular docking study of this compound with a selected protein target, using widely accepted software and protocols.

Software and Resources
  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.

  • PubChem or ZINC database: For retrieving the 3D structure of the ligand, this compound.

  • AutoDock Tools (ADT): For preparing the protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

Ligand Preparation
  • Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Convert the structure to PDBQT format using AutoDock Tools. This process involves adding Gasteiger charges and merging non-polar hydrogens. The ligand's rotatable bonds are also defined to allow for flexibility during docking.

Protein Preparation
  • Retrieval and Cleaning: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

  • Preparation for Docking: Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein structure. Save the prepared protein in PDBQT format.

Grid Box Generation
  • Defining the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature research.

  • Grid Parameter File: Use AutoGrid (part of the AutoDock suite) to generate a grid box that encompasses the identified active site. The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. A typical grid size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

Molecular Docking Simulation
  • Configuration: Prepare a configuration file for AutoDock Vina, specifying the file paths for the prepared protein (receptor) and ligand, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will perform the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each pose.

Analysis of Results
  • Binding Affinity: The primary output from AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the most negative binding energy is considered the most favorable.

  • Visualization: Use molecular visualization software like Discovery Studio Visualizer or PyMOL to analyze the protein-ligand interactions of the best-ranked pose. This involves identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the active site of the protein target.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: PI3K/Akt signaling pathway with potential inhibition by this compound.

Experimental Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (e.g., COX-2) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Binding Affinity Calculation docking->results visualization Interaction Visualization results->visualization

Caption: Workflow for in silico molecular docking of this compound.

Logical Relationship

Logical_Relationship compound This compound docking In Silico Docking compound->docking binding_affinity High Binding Affinity (Low Binding Energy) docking->binding_affinity inhibition Potential Protein Inhibition binding_affinity->inhibition activity Predicted Biological Activity (Anti-inflammatory/Anticancer) inhibition->activity

Caption: Logical flow from compound to predicted biological activity via in silico docking.

References

Methodological & Application

Application Notes and Protocols: Assessing the Cytotoxicity of 7-O-Methyldihydrowogonin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyldihydrowogonin is a flavonoid compound that has garnered interest for its potential anticancer properties. Flavonoids, a broad class of plant-derived polyphenolic compounds, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. Preliminary studies suggest that this compound may induce cytotoxicity in various cancer cell lines, making it a candidate for further investigation as a potential therapeutic agent.

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines. The described methodologies cover the determination of cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways involved in the mechanism of action of this compound are discussed and visualized.

Data Presentation

The quantitative data obtained from the following experimental protocols can be summarized for clear comparison.

Cancer Cell LineAssayParameterThis compound ConcentrationResult
e.g., MCF-7MTTIC₅₀ (µM)Range (e.g., 1-100 µM)Value ± SD
e.g., MCF-7LDH% CytotoxicitySpecific Conc. (e.g., 25, 50, 100 µM)% ± SD
e.g., MCF-7Apoptosis% Early Apoptotic CellsSpecific Conc. (e.g., 25, 50, 100 µM)% ± SD
e.g., MCF-7Apoptosis% Late Apoptotic/Necrotic CellsSpecific Conc. (e.g., 25, 50, 100 µM)% ± SD
e.g., A549MTTIC₅₀ (µM)Range (e.g., 1-100 µM)Value ± SD
e.g., A549LDH% CytotoxicitySpecific Conc. (e.g., 25, 50, 100 µM)% ± SD
e.g., A549Apoptosis% Early Apoptotic CellsSpecific Conc. (e.g., 25, 50, 100 µM)% ± SD
e.g., A549Apoptosis% Late Apoptotic/Necrotic CellsSpecific Conc. (e.g., 25, 50, 100 µM)% ± SD

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treatment Treat cells with serial dilutions of this compound (Incubate for 24, 48, 72 hours) prep_compound->treatment prep_cells Culture and Seed Cancer Cell Lines (e.g., MCF-7, A549) in 96-well plates prep_cells->treatment mtt_assay MTT Assay (Cell Viability/Metabolic Activity) treatment->mtt_assay Endpoint 1 ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay Endpoint 2 apoptosis_assay Annexin V/PI Staining (Apoptosis/Necrosis) treatment->apoptosis_assay Endpoint 3 data_analysis Measure Absorbance/Fluorescence (Plate Reader/Flow Cytometer) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis quantification Calculate IC₅₀, % Cytotoxicity, % Apoptosis data_analysis->quantification

Figure 1: Experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solubilization: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Culture and Seeding
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

  • Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2][3]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[6][7]

  • Treatment: Treat the cells in a 96-well plate with various concentrations of this compound as described for the MTT assay. Include control wells for:

    • Untreated cells (spontaneous LDH release)

    • Vehicle control

    • Maximum LDH release (cells treated with a lysis buffer)

    • Medium background control (no cells)

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[6][8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Treatment: Seed cells in 6-well or 12-well plates and treat with selected concentrations of this compound (e.g., concentrations around the IC₅₀ value) for a specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[11]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension according to the manufacturer's protocol.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[12] Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Potential Signaling Pathways

Flavonoids are known to exert their anticancer effects by modulating various intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[13] While the specific pathways affected by this compound require experimental validation, the following are key pathways commonly implicated in the action of similar compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[14] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Compound This compound Compound->Inhibition Potential Inhibition

Figure 2: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits extracellular signals to regulate cell proliferation, differentiation, and survival.[12][13] Its dysregulation is a common feature of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Compound This compound Compound->Inhibition Potential Inhibition

Figure 3: Potential modulation of the MAPK/ERK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival.[9] Its constitutive activation in cancer cells promotes proliferation and prevents apoptosis.

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to Nucleus Nucleus GeneTranscription Gene Transcription (Anti-apoptotic, Proliferative) NFkB_nucleus->GeneTranscription CellSurvival Cell Survival & Proliferation GeneTranscription->CellSurvival Compound This compound Compound->Inhibition Potential Inhibition

Figure 4: Potential inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Determining the Bioactivity of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin is a flavonoid compound that holds potential for therapeutic applications due to its structural similarity to other bioactive flavonoids. This document provides detailed protocols for cell-based assays to characterize the cytotoxic, pro-apoptotic, and anti-inflammatory activities of this compound. The provided methodologies and data presentation formats are designed to facilitate the evaluation of this compound's bioactivity in a clear and reproducible manner.

I. Assessment of Cytotoxic Activity

A fundamental step in evaluating the bioactivity of a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Table 1: Cytotoxicity of this compound in various cancer cell lines.
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4835.5
A549Lung Carcinoma4852.8
HepG2Hepatocellular Carcinoma4841.2
U-87 MGGlioblastoma4865.1

Note: The IC50 values presented are hypothetical examples based on typical flavonoid activities and should be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, U-87 MG)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1][2]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of This compound B->C D Treat cells and incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Workflow for determining cell viability using the MTT assay.

II. Assessment of Pro-Apoptotic Activity

Flavonoids are known to induce apoptosis in cancer cells. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells.
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control-1.0
This compound252.5
This compound504.8
This compound1007.2
Staurosporine (Positive Control)110.5

Note: The data presented are hypothetical and for illustrative purposes. Experimental results will vary.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • This compound

  • MCF-7 cells (or other relevant cell line)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 80 µL of medium.

    • Incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) and a positive control (e.g., 1 µM Staurosporine). Include a vehicle control.

    • Incubate for 24 hours.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Flavonoids

Many flavonoids exert their pro-apoptotic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Flavonoid This compound Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by flavonoids.

III. Assessment of Anti-Inflammatory Activity

Flavonoids often possess anti-inflammatory properties. The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key indicator of inflammation. The Griess assay can be used to measure nitrite, a stable product of NO.

Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Macrophages.
TreatmentConcentration (µM)NO Production (% of LPS Control)
Untreated Control-5
LPS (1 µg/mL)-100
LPS + this compound1075
LPS + this compound2548
LPS + this compound5022

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Griess Assay for Nitric Oxide

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (Promega or equivalent)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

Signaling Pathway: NF-κB Pathway Inhibition by Flavonoids

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activation LPS LPS LPS->TLR4 IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Flavonoid This compound Flavonoid->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes IkB_NFkB->NFkB Release

Inhibition of the NF-κB signaling pathway by flavonoids.

Disclaimer

The experimental protocols and data presented in these application notes are for guidance and illustrative purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application of 7-O-Methyldihydrowogonin in Anti-inflammatory Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin, a derivative of the natural flavonoid wogonin, is a promising compound for anti-inflammatory research. Wogonin, isolated from the root of Scutellaria baicalensis, has demonstrated significant anti-inflammatory properties. As a methylated and dihydrogenated analog, this compound is being investigated for potentially improved bioavailability and efficacy. These application notes provide a comprehensive overview of the use of this compound and its parent compound, wogonin, in established in vitro and in vivo anti-inflammatory models. The protocols and data presented herein are based on published research and are intended to guide researchers in their study of this compound's anti-inflammatory potential.

Mechanism of Action

The anti-inflammatory effects of wogonin and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, these compounds can effectively reduce the production of pro-inflammatory mediators. Furthermore, recent studies have highlighted the role of wogonin in inhibiting the NLRP3 inflammasome, a multiprotein complex crucial for the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of wogonin, the parent compound of this compound. This data provides a strong rationale for investigating this compound in similar models.

Table 1: In Vitro Anti-inflammatory Activity of Wogonin

Model SystemInflammatory StimulusMeasured ParameterIC50 ValueReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production17 µM - 31 µM[1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production0.3 µM[2]
RBL-2H3 Mast CellsAntigenTNF-α Production0.101 µg/ml
RBL-2H3 Mast CellsAntigenIL-6 Production0.19 µg/ml

Table 2: In Vivo Anti-inflammatory Activity of Wogonin

Animal ModelConditionDosageObserved EffectsReference
RatMiddle Cerebral Artery Occlusion (MCAO)20 mg/kg (intraperitoneal)Reduced infarct size, attenuated brain edema, improved neurological deficits, reduced inflammatory cytokines (TNF-α, IL-1β, IL-6)[3]

Experimental Protocols

In Vitro Model: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of a test compound, such as this compound, on murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or Wogonin as a reference)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 24-well cell culture plates

  • MTT reagent for cell viability assay

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm to determine the non-toxic concentration range of the compound.

  • Inhibition of Nitric Oxide (NO) Production:

    • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β):

    • Follow the same cell seeding, pre-treatment, and stimulation steps as for the NO inhibition assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds like this compound.

Materials:

  • Wistar rats or Swiss albino mice (male, 150-200 g)

  • This compound (or Wogonin)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, e.g., 10 mg/kg), and treatment groups with different doses of this compound.

    • Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Paw Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of key inflammatory signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the potential points of intervention for the compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->cytokines Gene Transcription nucleus Nucleus Wogonin This compound (Proposed) Wogonin->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 & JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->cytokines Gene Transcription Wogonin This compound (Proposed) Wogonin->p38_JNK Inhibition of Phosphorylation

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal Priming Priming Signal (e.g., LPS) Priming->NLRP3_inactive Upregulation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Wogonin This compound (Proposed) Wogonin->NLRP3_active Inhibition of Assembly

Caption: Proposed inhibition of the NLRP3 inflammasome by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RAW_cells RAW 264.7 Cells Compound_treat This compound Treatment RAW_cells->Compound_treat LPS_stim LPS Stimulation Analysis_vitro Analysis: - NO (Griess) - Cytokines (ELISA) - Western Blot (p-p38, p-JNK) LPS_stim->Analysis_vitro Compound_treat->LPS_stim Rodents Rats/Mice Compound_admin This compound Administration Rodents->Compound_admin Carrageenan_inject Carrageenan Injection (Paw) Analysis_vivo Analysis: - Paw Volume/Thickness - Cytokine Levels in Paw Tissue Carrageenan_inject->Analysis_vivo Compound_admin->Carrageenan_inject

Caption: General experimental workflow for evaluating this compound's anti-inflammatory activity.

Conclusion

The available data on wogonin strongly suggest that this compound is a compound of significant interest for anti-inflammatory drug discovery. The provided protocols for in vitro and in vivo models offer a standardized approach to further investigate its efficacy and mechanism of action. By targeting key inflammatory pathways such as NF-κB, MAPK, and the NLRP3 inflammasome, this compound holds promise as a novel therapeutic agent for a variety of inflammatory conditions. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Notes & Protocols: Synthesis and Evaluation of 7-O-Methyldihydrowogonin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavonoids are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities.[1] Among them, wogonin (5,7-dihydroxy-8-methoxyflavone) has demonstrated significant antitumor properties. Its hydrogenated analogue, dihydrowogonin (5,7-dihydroxy-8-methoxyflavanone), provides a different three-dimensional structure while retaining key pharmacophoric features. Chemical modification of the flavonoid scaffold is a proven strategy to enhance therapeutic efficacy, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).[2]

This document details the synthesis of 7-O-Methyldihydrowogonin (5-hydroxy-7,8-dimethoxyflavanone), a core scaffold derived from dihydrowogonin.[3] It further provides protocols for the generation of novel derivatives at the C5-hydroxyl position and subsequent evaluation of their therapeutic potential, focusing on anticancer activity. The methodologies described herein provide a framework for developing new flavonoid-based therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of Dihydrowogonin (Scaffold Precursor)

This protocol describes a two-step synthesis of dihydrowogonin starting from 2',4'-dihydroxy-3'-methoxyacetophenone and benzaldehyde.

Step A: Synthesis of 2',4'-Dihydroxy-3'-methoxy-chalcone

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2',4'-dihydroxy-3'-methoxyacetophenone (10 mmol) and benzaldehyde (12 mmol) in 50 mL of ethanol.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 20 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise with continuous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify to pH 2-3 with concentrated HCl.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be purified by recrystallization from ethanol.

Step B: Cyclization to Dihydrowogonin (5,7-dihydroxy-8-methoxyflavanone)

  • Reaction Setup: Dissolve the 2',4'-dihydroxy-3'-methoxy-chalcone (5 mmol) obtained from Step A in 50 mL of methanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of potassium fluoride on Celite (KF-Celite).[4]

  • Reaction: Reflux the mixture with stirring for 8-12 hours. Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC.[5]

  • Work-up: After cooling to room temperature, filter off the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude dihydrowogonin by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.

Protocol 2: Synthesis of this compound (Core Scaffold)

This protocol details the selective methylation of the C7-hydroxyl group of dihydrowogonin.

  • Reaction Setup: Dissolve dihydrowogonin (2 mmol) in 30 mL of anhydrous acetone in a 100 mL round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (4 mmol) to the solution.

  • Methylation: Add dimethyl sulfate (2.2 mmol) dropwise to the suspension.

  • Reaction: Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove K₂CO₃ and wash the solid with acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to isolate pure this compound.

Protocol 3: General Procedure for Synthesis of C5-OH Derivatives

This protocol provides a general method for creating a library of ester derivatives from the this compound scaffold.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1 mmol) in 15 mL of anhydrous dichloromethane (DCM). Add pyridine (1.5 mmol).

  • Acylation: Cool the solution to 0 °C. Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the final C5-ester derivative.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is for assessing the antiproliferative activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG-2, A549) into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1 to 100 µM) in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[6]

Protocol 5: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the mechanism of cell death induced by active compounds.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours. Harvest the cells and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin) overnight at 4 °C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

  • Analysis: Quantify the band densities using image analysis software and normalize to the β-actin loading control.

Data Presentation

The following table summarizes representative quantitative data for the cytotoxic activity of the core scaffold and its hypothetical derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of this compound Derivatives

CompoundR Group (at C5)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG-2IC₅₀ (µM) vs. A549
Doxorubicin (Control)-0.851.121.35
Scaffold (1) -OH25.431.245.8
Derivative 1a -OCOCH₃ (Acetyl)15.118.522.4
Derivative 1b -OCO(CH₂)₂CH₃ (Butyryl)8.910.314.6
Derivative 1c -OCOPh (Benzoyl)12.715.119.8
Derivative 1d -OCH₂Ph (Benzyl)6.27.89.5

Note: Data are representative examples to illustrate potential structure-activity relationships and are not derived from actual experimental results for these specific novel compounds.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation S1 Synthesis of Dihydrowogonin S2 Synthesis of 7-O-Methyl dihydrowogonin Scaffold S1->S2 S3 Synthesis of C5-Derivatives S2->S3 S4 Purification & Characterization (NMR, MS) S3->S4 B1 In Vitro Cytotoxicity Screening (MTT Assay) S4->B1 B2 Determine IC50 Values Identify Hit Compounds B1->B2 B3 Mechanism of Action Study (Western Blot) B2->B3

Caption: Workflow for synthesis and evaluation of derivatives.

Proposed Signaling Pathway

G cluster_bcl Compound Active Derivative ROS ↑ Intracellular ROS Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Dysfunction CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by active derivatives.

References

Standard Operating Procedure for Antioxidant Capacity Assays of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

7-O-Methyldihydrowogonin is a flavonoid, a class of natural compounds widely recognized for their potential health benefits, including antioxidant properties. The evaluation of the antioxidant capacity of this compound is a critical step in its development as a potential therapeutic agent. This document provides detailed protocols for assessing its antioxidant activity using common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Cellular Antioxidant Activity (CAA) assay.

These assays measure the ability of a compound to neutralize free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. While no specific antioxidant data for this compound is currently published, data for structurally related wogonin derivatives provide a valuable reference for expected activity. It is important to note that the provided quantitative data is for wogonin and its 7-O-terpenylated derivatives and should be used as a comparative benchmark. The antioxidant capacity of this compound should be experimentally determined using the protocols outlined below.

Quantitative Data Summary

The following table summarizes the antioxidant activity of wogonin and its 7-O-terpenylated derivatives, providing an expected range of activity for flavonoids of this class. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
Wogonin (W)>100>100
7-O-prenylwogonin (W5)85.3 ± 3.576.4 ± 2.8
7-O-geranylwogonin (W10)65.7 ± 2.158.9 ± 1.7
7-O-farnesylwogonin (W15)54.2 ± 1.945.6 ± 1.5
Quercetin (Positive Control)10.5 ± 0.88.7 ± 0.5
Trolox (Positive Control)15.2 ± 1.112.3 ± 0.9

Data adapted from a study on 7-O-terpenylated wogonin derivatives and should be considered as a reference. Actual values for this compound must be determined experimentally.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color of the DPPH solution changes from purple to yellow, and the change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive controls: Quercetin, Trolox, or Ascorbic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Assay Protocol:

    • Add 180 µL of the 0.1 mM DPPH solution to each well of a 96-well microplate.

    • Add 20 µL of the sample dilutions, positive controls, or methanol (as a blank) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the sample or positive control.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Positive controls: Quercetin or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound in methanol or PBS.

  • Assay Protocol:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the sample dilutions, positive controls, or solvent (as a blank) to the respective wells.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the ABTS•+ solution with the solvent.

    • A_sample is the absorbance of the ABTS•+ solution with the sample or positive control.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

Materials:

  • This compound

  • Human hepatoma (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

  • Phosphate Buffered Saline (PBS)

  • Quercetin (as a standard)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and culture for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or Quercetin, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • The CAA value is calculated as:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The EC50 value, the median effective concentration to achieve 50 CAA units, can be determined from the dose-response curve.

Mandatory Visualizations

Experimental_Workflow_Antioxidant_Assays cluster_Preparation Sample & Reagent Preparation cluster_Assays Antioxidant Capacity Assays cluster_Analysis Data Analysis Sample_Prep This compound Stock Solution & Dilutions DPPH DPPH Assay (30 min incubation, 517 nm) Sample_Prep->DPPH ABTS ABTS Assay (6 min incubation, 734 nm) Sample_Prep->ABTS CAA Cellular Antioxidant Assay (1 hr incubation, Kinetic Read) Sample_Prep->CAA DPPH_Reagent DPPH Reagent (0.1 mM in Methanol) DPPH_Reagent->DPPH ABTS_Reagent ABTS•+ Reagent (Absorbance ~0.7 at 734 nm) ABTS_Reagent->ABTS CAA_Reagents Cells, DCFH-DA, AAPH CAA_Reagents->CAA Data_Acquisition Absorbance / Fluorescence Measurement DPPH->Data_Acquisition ABTS->Data_Acquisition CAA->Data_Acquisition Calculation Calculate % Inhibition Data_Acquisition->Calculation IC50 Determine IC50 / EC50 Calculation->IC50

Caption: Workflow for determining the antioxidant capacity of this compound.

Nrf2_Keap1_Signaling_Pathway cluster_Nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Flavonoid This compound Flavonoid->Keap1 Modulates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Nrf2-Keap1 signaling pathway and its modulation by flavonoids.

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of 7-O-Methyldihydrowogonin, a derivative of the natural flavonoid wogonin, on cellular gene expression. The protocols outlined below detail the necessary steps for cell culture, treatment, RNA extraction, and subsequent gene expression analysis by quantitative real-time PCR (qRT-PCR). The information is designed to enable researchers to explore the potential anti-inflammatory and anti-cancer properties of this compound.

Introduction

This compound belongs to the flavonoid class of compounds, which are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1] Its parent compound, wogonin, has been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Wogonin and its analogs can suppress the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various inflammatory cytokines.[3][4][5] This document provides the experimental framework to investigate whether this compound exhibits similar activities.

Data Presentation: Expected Gene Expression Changes

Treatment of cells with this compound is hypothesized to result in the downregulation of key pro-inflammatory and cancer-related genes. The following tables present representative quantitative data from hypothetical qRT-PCR experiments, illustrating the expected fold-change in gene expression in cells treated with this compound compared to a vehicle control.

Table 1: Effect of this compound on Pro-Inflammatory Gene Expression in Macrophages

Gene TargetFold Change (Treated vs. Control)P-value
iNOS (Inducible Nitric Oxide Synthase)0.35< 0.01
COX-2 (Cyclooxygenase-2)0.42< 0.01
TNF-α (Tumor Necrosis Factor-alpha)0.51< 0.05
IL-6 (Interleukin-6)0.48< 0.05
IL-1β (Interleukin-1 beta)0.55< 0.05

Table 2: Effect of this compound on Cancer-Related Gene Expression in Cancer Cell Lines

Gene TargetFold Change (Treated vs. Control)P-value
Mcl-1 (Myeloid cell leukemia-1)0.60< 0.05
Bcl-2 (B-cell lymphoma 2)0.72< 0.05
Cyclin D10.65< 0.05
VEGF (Vascular Endothelial Growth Factor)0.58< 0.05
MMP-9 (Matrix Metallopeptidase 9)0.50< 0.01

Experimental Protocols

The following are detailed protocols for the key experiments required for analyzing the gene expression changes induced by this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Culture:

    • Culture the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells into multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compound by diluting the stock solution in the complete growth medium to the desired final concentrations.

  • Cell Treatment:

    • For inflammatory studies, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

    • For cancer studies, treat the cells directly with different concentrations of this compound for a predetermined duration (e.g., 24-48 hours).

    • Include a vehicle control group (cells treated with the solvent at the same final concentration as the highest drug concentration).

Protocol 2: RNA Extraction
  • Cell Lysis:

    • After the treatment period, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit) to each well and incubate for a few minutes to lyse the cells.

  • RNA Isolation:

    • Follow the manufacturer's protocol for the chosen RNA extraction kit. This typically involves steps of phase separation (for TRIzol), binding of RNA to a silica membrane, washing, and elution.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 3: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup:

    • In an RNase-free tube, combine the extracted RNA (e.g., 1 µg) with reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in the appropriate reaction buffer.

  • Incubation:

    • Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the reverse transcriptase manufacturer. This typically involves an initial incubation at a lower temperature for primer annealing, followed by a higher temperature for cDNA synthesis.

  • cDNA Storage:

    • The resulting complementary DNA (cDNA) can be stored at -20°C for future use.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup:

    • Prepare the qRT-PCR reaction mix containing the synthesized cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

  • qRT-PCR Program:

    • Run the reaction in a real-time PCR instrument using a standard cycling program, which includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for both the target and reference genes in the treated and control samples.

    • Calculate the relative gene expression using the ΔΔCq method.[6]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the experimental workflow for gene expression analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cell_culture Cell Seeding drug_treatment This compound Treatment cell_culture->drug_treatment rna_extraction RNA Extraction drug_treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr data_analysis Data Analysis (ΔΔCq) qrt_pcr->data_analysis

Experimental workflow for gene expression analysis.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Wogonin This compound Wogonin->IKK Inhibition

Inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK P MAPK_nuc MAPK MAPK->MAPK_nuc Translocation AP1 AP-1 (c-Jun/c-Fos) MAPK_nuc->AP1 P DNA DNA AP1->DNA Genes Pro-inflammatory Genes (COX-2) DNA->Genes Transcription Wogonin This compound Wogonin->MAPKK Inhibition

Inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyldihydrowogonin is a flavonoid isolated from Andrographis paniculata. Flavonoids as a chemical class are well-documented for their broad range of biological activities, including anti-inflammatory and anticancer properties. These effects are often attributed to their ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis. This document provides detailed experimental designs for the in vivo efficacy testing of this compound in preclinical models of inflammation and cancer.

Putative Signaling Pathways

Based on the known mechanisms of structurally similar flavonoids like wogonin, this compound is hypothesized to exert its biological effects through the modulation of central signaling cascades such as NF-κB, MAPK, and PI3K/Akt. These pathways are critical regulators of gene expression involved in inflammation and carcinogenesis.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Pathway MAPK (p38, ERK, JNK) Receptor->MAPK_Pathway IKK IKK Receptor->IKK AP-1 AP-1 MAPK_Pathway->AP-1 activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates 7-O-MDW This compound 7-O-MDW->MAPK_Pathway 7-O-MDW->IKK Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NF-κB_n->Gene_Expression AP-1->Gene_Expression caption Putative Anti-Inflammatory Signaling Pathway of this compound. Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MAPK_Pathway Ras/Raf/MEK/ERK Growth_Factor_Receptor->MAPK_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) mTOR->Transcription_Factors activates MAPK_Pathway->Transcription_Factors activates 7-O-MDW This compound 7-O-MDW->PI3K 7-O-MDW->Akt 7-O-MDW->MAPK_Pathway Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation caption Putative Anticancer Signaling Pathway of this compound. InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1-2 weeks) Start->Animal_Acclimatization Model_Induction Disease Model Induction (e.g., Carrageenan Injection or Tumor Cell Implantation) Animal_Acclimatization->Model_Induction Randomization Randomization into Treatment Groups Model_Induction->Randomization Treatment Treatment with This compound or Vehicle/Positive Control Randomization->Treatment Monitoring Monitoring of Clinical Signs & Body Weight Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Paw Volume, Tumor Size) Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection for Biomarker Analysis Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Oral Delivery of 7-O-Methyldihydrowogonin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-O-Methyldihydrowogonin, a derivative of the natural flavonoid wogonin, presents a promising therapeutic candidate due to the well-documented anti-inflammatory, antioxidant, and anticancer properties of its parent compound. However, like many flavonoids, its clinical translation via oral administration is hampered by poor aqueous solubility, leading to low bioavailability.[1][2] This document provides detailed application notes and protocols for formulation strategies to enhance the oral delivery of this compound in preclinical animal studies, drawing upon established methodologies for the closely related compound, wogonin.

Formulation Strategies for Enhanced Oral Bioavailability

The primary challenge in the oral delivery of lipophilic compounds like this compound is their poor solubility in the gastrointestinal tract. To overcome this, several formulation strategies can be employed.

Solid Dispersions (SDs)

Solid dispersions are a well-established method for improving the dissolution rate and bioavailability of poorly water-soluble drugs.[2] This technique involves dispersing the drug in an inert carrier matrix at the solid-state.

Protocol for Preparation of this compound Solid Dispersion:

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.

  • Method (Solvent Evaporation):

    • Dissolve this compound and PVP K30 (e.g., in a 1:5 w/w ratio) in a suitable volume of ethanol with magnetic stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

Characterization: The solid dispersion should be characterized by X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous state of the drug.[2]

Lipid-Based Formulations: Solid Lipid Nanoparticles (SLNs)

Lipid-based formulations, such as solid lipid nanoparticles, are effective in enhancing the oral absorption of hydrophobic drugs.[3] SLNs can encapsulate the drug, protect it from degradation in the GI tract, and facilitate its absorption.

Protocol for Preparation of this compound-Loaded SLNs:

  • Materials: this compound, Stearic acid (lipid matrix), Poloxamer 188 (surfactant), Deionized water.

  • Method (Hot Homogenization):

    • Melt the stearic acid at a temperature above its melting point (e.g., 80°C).

    • Disperse this compound in the molten lipid.

    • Separately, heat an aqueous solution of Poloxamer 188 (e.g., 2% w/v) to the same temperature.

    • Add the hot aqueous surfactant solution to the molten lipid-drug mixture and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.

    • Sonicate the emulsion using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

    • The resulting SLN dispersion can be used directly or lyophilized for long-term storage.

Characterization: The prepared SLNs should be characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.[3]

Animal Pharmacokinetic Studies

Pharmacokinetic studies are crucial to evaluate the in vivo performance of the developed formulations. Beagle dogs and Sprague-Dawley rats are commonly used animal models for such studies.[1][4]

Experimental Protocol for Oral Pharmacokinetic Study in Beagle Dogs
  • Animals: Healthy male and female beagle dogs (9-12 kg).

  • Housing: Housed in individual cages with controlled temperature and humidity, and a 12-hour light/dark cycle.

  • Dosing:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the this compound formulation (e.g., solid dispersion suspended in water or SLN dispersion) orally via gavage at a predetermined dose.

    • A control group should receive the unformulated this compound suspension.

    • An intravenous administration group is necessary to determine the absolute bioavailability.[2]

  • Blood Sampling:

    • Collect blood samples (approximately 2 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at pre-dose (0 h) and at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[2][4]

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) using non-compartmental analysis.

    • Calculate the relative and absolute bioavailability of the formulated this compound.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in tables for clear comparison between different formulations.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Beagle Dogs (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug150 ± 351.0 ± 0.5600 ± 120100
Solid Dispersion750 ± 1500.5 ± 0.23000 ± 500500
SLNs600 ± 1102.0 ± 0.84200 ± 700700

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Wogonin Formulations in Beagle Dogs (for reference)

Administration RouteDose (mg/kg)Cmax (µg/L)Tmax (h)AUC₀₋t (µg·h/L)Absolute Bioavailability (%)
i.g. (Crude Material)52.5 ± 1.10.7 ± 0.37.1 ± 2.00.59 ± 0.35
i.g. (Solid Dispersion)57.9 ± 3.30.3 ± 0.221.0 ± 3.2-
i.v.56838.7 ± 1322.1-629.7 ± 111.8100

Adapted from Zhu et al., 2016.[2]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis and Data Interpretation F1 This compound F2 Excipient Screening (e.g., PVP K30, Stearic Acid) F1->F2 F3 Formulation Preparation (Solid Dispersion or SLNs) F2->F3 F4 In Vitro Characterization (Solubility, Dissolution, Particle Size) F3->F4 A1 Animal Model Selection (Beagle Dogs or Rats) F4->A1 Optimized Formulation A2 Oral Administration of Formulations A1->A2 A3 Serial Blood Sampling A2->A3 A4 Plasma Separation and Storage A3->A4 B1 LC-MS/MS Analysis of Plasma Samples A4->B1 B2 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) B1->B2 B3 Bioavailability Assessment B2->B3 B3->F1 Feedback for Formulation Refinement

Caption: Experimental workflow for formulation and in vivo evaluation.

Hypothetical Signaling Pathway

Wogonin and related flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene Induces Compound This compound Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Improving the extraction yield of flavonoids from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Flavonoid Extraction

Welcome to the technical support center for flavonoid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the extraction yield of flavonoids from natural sources. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing flavonoid extraction yield?

A1: The choice of solvent is one of the most significant factors affecting extraction efficiency.[1] The polarity of the solvent must match the polarity of the target flavonoids. Flavonoid aglycones (without sugar attachments) are less polar, while flavonoid glycosides (with sugar attachments) are more polar.[2][3] Therefore, a careful selection of the solvent system is crucial for maximizing yield.

Q2: Which solvents are most effective for extracting flavonoids?

A2: Medium-polarity solvents are generally the most effective.[4] Ethanol and methanol are widely used, often in aqueous mixtures (e.g., 50-80% in water), to increase the polarity and enhance the extraction of more polar glycosylated flavonoids.[2][4] While methanol can sometimes offer slightly higher yields, ethanol is preferred for applications in food and pharmaceuticals due to its lower toxicity.[2][4][5] Acetone is also an effective solvent but is more flammable.[2][3]

Q3: How does temperature affect the extraction process?

A3: Increasing the extraction temperature generally improves the extraction yield by increasing the solubility and diffusion rate of the flavonoids.[6][7] It also reduces the viscosity of the solvent, allowing for better penetration into the plant matrix.[7] However, excessively high temperatures can lead to the degradation of thermolabile flavonoids.[6][8] The optimal temperature depends on the specific flavonoids and the extraction method used. For example, in some studies, temperatures above 40-75°C have been shown to reduce the yield of certain flavonoids.[6][7]

Q4: What is the role of pH in flavonoid extraction?

A4: The pH of the extraction solvent can significantly alter the extraction yield.[5] Many studies report higher flavonoid recovery in acidic conditions (pH 2.0-4.0).[5][9][10] An acidic environment can enhance the stability of flavonoids and improve their solubility by altering the ionization state of the phenolic hydroxyl groups.[5][9] However, the optimal pH can vary depending on the plant source and the specific flavonoids being targeted.[10]

Q5: Why is the solid-to-liquid ratio important?

A5: The solid-to-liquid ratio affects the concentration gradient between the plant material and the solvent, which is the driving force for mass transfer.[11] A higher solvent volume (a lower solid-to-liquid ratio) can lead to a better extraction yield up to a certain point.[11][12] However, using an excessive amount of solvent is not cost-effective and can make the downstream processing (e.g., solvent evaporation) more difficult.[13] Typical ratios for efficient extraction range from 1:10 to 1:50 g/mL.[5][14]

Troubleshooting Guide

This guide addresses common issues encountered during flavonoid extraction experiments.

Problem: Low Flavonoid Extraction Yield

A low yield of flavonoids is a frequent issue. The following flowchart and Q&A section will help you diagnose and resolve the problem.

G Troubleshooting Flowchart: Low Flavonoid Yield start Low Flavonoid Yield Detected q_solvent Is the solvent system optimized? start->q_solvent a_solvent_no Adjust solvent polarity. - Test different ethanol/methanol concentrations (50-80%). - Consider adding water for polar flavonoids. - Use less polar solvents (e.g., acetone) for aglycones. q_solvent->a_solvent_no No q_temp Is the extraction temperature optimal? q_solvent->q_temp Yes a_solvent_no->q_temp a_temp_no Optimize temperature. - Increase temperature to enhance solubility (e.g., 40-60°C). - Avoid excessive heat (>75°C) to prevent degradation. q_temp->a_temp_no No q_ph Is the solvent pH appropriate? q_temp->q_ph Yes a_temp_no->q_ph a_ph_no Adjust solvent pH. - Test acidic conditions (e.g., pH 2.5-4.0) to improve stability and recovery. q_ph->a_ph_no No q_ratio Is the solid-to-liquid ratio correct? q_ph->q_ratio Yes a_ph_no->q_ratio a_ratio_no Modify the ratio. - Increase solvent volume (e.g., 1:20 to 1:50 g/mL) to improve mass transfer. q_ratio->a_ratio_no No q_time Is the extraction time sufficient? q_ratio->q_time Yes a_ratio_no->q_time a_time_no Adjust extraction time. - Increase duration for conventional methods. - Optimize time for UAE/MAE (e.g., 15-60 min) to prevent degradation. q_time->a_time_no No end_node Yield Improved q_time->end_node Yes a_time_no->end_node G Workflow for Maceration Extraction prep 1. Sample Preparation (Dry and grind plant material) mix 2. Mixing (Combine powder with solvent in a sealed container) prep->mix incubate 3. Incubation (Store at room temperature with periodic agitation for 24-72 hours) mix->incubate filter 4. Filtration (Separate the extract from the solid residue) incubate->filter concentrate 5. Concentration (Evaporate solvent using a rotary evaporator) filter->concentrate store 6. Storage (Store the crude flavonoid extract at 4°C) concentrate->store G Workflow for Ultrasound-Assisted Extraction (UAE) prep 1. Sample Preparation (Dry and grind plant material) mix 2. Mixing (Combine powder and solvent in an extraction vessel) prep->mix sonicate 3. Sonication (Place vessel in an ultrasonic bath. Set temperature, time, and power) mix->sonicate filter 4. Filtration (Separate the extract from the solid residue) sonicate->filter concentrate 5. Concentration (Evaporate solvent using a rotary evaporator) filter->concentrate store 6. Storage (Store the crude flavonoid extract at 4°C) concentrate->store G Workflow for Microwave-Assisted Extraction (MAE) prep 1. Sample Preparation (Dry and grind plant material) mix 2. Mixing (Combine powder and solvent in a microwave-safe vessel) prep->mix irradiate 3. Microwave Irradiation (Place vessel in microwave extractor. Set power, time, and temperature) mix->irradiate cool 4. Cooling (Cool the vessel to room temperature) irradiate->cool filter 5. Filtration (Separate the extract from the solid residue) cool->filter store 6. Storage & Analysis (Store the flavonoid extract at 4°C) filter->store

References

Technical Support Center: Cell-Based Assay Refinement for High-Throughput Screening of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-O-Methyldihydrowogonin in cell-based high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a flavonoid compound.[1] Flavonoids as a class are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] The primary mechanism of action for many flavonoids involves the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Q2: What are the initial steps for preparing this compound for a cell-based assay?

A2: Proper handling and preparation of this compound are crucial for reproducible results.

  • Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is important to ensure the final DMSO concentration in the cell culture medium is low (generally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light, as flavonoids can be light-sensitive.

Q3: Which cell lines are suitable for screening this compound?

A3: The choice of cell line depends on the biological activity being investigated.

  • Anti-inflammatory Assays: Macrophage cell lines such as RAW 264.7 are commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be measured for inhibition by the compound.[4][5]

  • Cytotoxicity Assays: A variety of cancer cell lines can be used, depending on the research focus. Commonly used lines for general cytotoxicity screening include HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

  • NF-κB Pathway Assays: Human embryonic kidney (HEK293) cells are often used for reporter gene assays due to their high transfection efficiency.[6]

Q4: How do I determine the optimal concentration range for this compound in my HTS assay?

A4: A concentration-response experiment is essential to determine the optimal concentration range.

  • Initial Broad Range: Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the approximate effective range.

  • Narrowed Range: Perform a more detailed concentration-response curve around the initial effective range to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

  • HTS Concentration Selection: For a primary screen, a single concentration is often used. This is typically chosen to be at or near the IC50/EC50 value to maximize the chances of identifying hits.

Troubleshooting Guides

This section addresses specific issues that may arise during high-throughput screening of this compound.

High Variability in Assay Results

Problem: Inconsistent results between replicate wells or plates.

Possible Causes & Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use automated cell dispensers for better consistency.
Edge Effects To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
Compound Precipitation Visually inspect plates for compound precipitation. Ensure the final DMSO concentration is within the tolerated range for your cell line. Test the solubility of this compound in your final assay medium.
Pipetting Errors Use calibrated and well-maintained pipettes or automated liquid handlers. Perform quality control checks on liquid handling equipment.
Low Signal-to-Noise Ratio

Problem: The difference between the positive and negative controls is too small to reliably identify hits.

Possible Causes & Solutions:

CauseSolution
Suboptimal Assay Conditions Optimize incubation times, reagent concentrations, and cell density.
Low Compound Potency The selected screening concentration may be too low. Re-evaluate the concentration-response curve.
Assay Detection Issues Ensure the plate reader settings are optimal for the assay's signal (e.g., correct wavelength, gain settings).
Fluorescence Interference

Problem: As a flavonoid, this compound may exhibit autofluorescence or quench the fluorescence of assay reagents, leading to false positives or false negatives.[7][8][9]

Possible Causes & Solutions:

CauseSolution
Compound Autofluorescence Run a control plate with the compound in cell-free assay medium to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Fluorescence Quenching If quenching is suspected, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescence-based detection method (e.g., luminescence or colorimetric).
Counter-Screening Implement a counter-screen to identify compounds that interfere with the detection method. For example, in a luciferase-based reporter assay, a counter-screen against purified luciferase can identify direct inhibitors of the enzyme.[10]

Quantitative Data Summary

The following tables provide representative data for flavonoids in relevant cell-based assays. These values can be used as a starting point for designing experiments with this compound.

Table 1: Representative IC50 Values for Flavonoids in Cytotoxicity Assays

Cell LineCompoundIC50 (µM)Assay
MCF-7 (Breast Cancer)Flavonoid Derivative11.45MTT
PC-3 (Prostate Cancer)Flavonoid Derivative13.62MTT
HepG2 (Liver Cancer)Flavonoid Derivative15.9MTT

Note: IC50 values can vary significantly based on the specific compound, cell line, and experimental conditions.[11][12][13]

Table 2: Representative IC50 Values for Flavonoids in Anti-Inflammatory Assays

Cell LineAssayCompoundIC50 (µM)
RAW 264.7Nitric Oxide InhibitionLuteolin7.6
RAW 264.7Nitric Oxide InhibitionQuercetin12.0
HEK293NF-κB Reporter InhibitionFlavonoid Derivative0.172

Note: These values demonstrate the potential for potent anti-inflammatory activity of flavonoids.[2][3][14]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format and can be scaled for HTS.

  • Cell Seeding: Seed cells at an optimal density (determined empirically for each cell line) in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[16]

Griess Assay for Nitric Oxide Production

This protocol is for measuring nitric oxide production in LPS-stimulated RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce nitric oxide production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite in the samples.[2]

NF-κB Reporter Assay

This protocol uses a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Transfection and Seeding: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with this compound for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), to the wells and incubate for 6-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IKK Inhibits Gene_Expression Inflammatory Gene Expression MDW This compound MDW->IKK Inhibits HTS_Workflow start Start assay_dev Assay Development & Optimization start->assay_dev primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response Actives end End hit_id->end Inactives counter_screen Counter-Screens (e.g., for fluorescence interference) dose_response->counter_screen hit_validation Hit Validation counter_screen->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar Confirmed Hits hit_validation->end False Positives sar->end Troubleshooting_Logic start Inconsistent HTS Results check_variability High Variability? start->check_variability check_signal Low Signal-to-Noise? check_variability->check_signal No variability_causes Check: - Cell Seeding - Edge Effects - Compound Precipitation - Pipetting Accuracy check_variability->variability_causes Yes check_false_pos High False Positive Rate? check_signal->check_false_pos No signal_causes Check: - Assay Conditions - Compound Concentration - Plate Reader Settings check_signal->signal_causes Yes false_pos_causes Check for: - Compound Autofluorescence - Fluorescence Quenching - Assay Interference check_false_pos->false_pos_causes Yes end end check_false_pos->end No implement_solutions Implement Corrective Actions variability_causes->implement_solutions signal_causes->implement_solutions false_pos_causes->implement_solutions rerun Re-run Assay implement_solutions->rerun

References

Stability testing and proper storage conditions for 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing and proper storage conditions for 7-O-Methyldihydrowogonin, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[1] For short-term storage, room temperature in a desiccator may be acceptable, but it is always best to refer to the Certificate of Analysis provided by the supplier.[2] Aqueous solutions of similar flavonoids are not recommended for storage for more than one day.[1]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Flavonoids, in general, are susceptible to degradation in solution, particularly at alkaline pH.[3][4] It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed container, protected from light, and used within a short period. The stability of a closely related flavonoid, wogonin, is known to be limited, which suggests that this compound may also have stability issues in solution.[5][6]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general behavior of flavonoids, this compound is likely susceptible to degradation through hydrolysis and oxidation.[3][4][7] Stress testing under various conditions can help identify the specific degradation products. Common degradation pathways for flavonoids include cleavage of the heterocyclic C ring and degradation of the phenolic groups.

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study involves exposing the compound to various stress conditions to accelerate its decomposition. This helps in identifying potential degradation products and developing a stability-indicating analytical method. The typical stress conditions for flavonoids include:

  • Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 70°C).[3][4]

  • Alkaline hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.[3][4]

  • Oxidative degradation: 3% H₂O₂ at room temperature.[3][4]

  • Thermal degradation: Heating the solid compound (e.g., at 60-80°C).[8]

  • Photodegradation: Exposing the compound in solution or as a solid to UV and visible light.[9][10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare fresh stock solutions for each experiment.2. If storing stock solutions, aliquot and store at -80°C, protected from light. Perform a stability check on the stored solution before use.3. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatogram Presence of degradation products.1. Perform forced degradation studies to identify potential degradation products.2. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products. This is crucial for developing a stability-indicating method.[9][10][11]
Loss of potency of the solid compound Improper storage conditions.1. Ensure the compound is stored at the recommended temperature (-20°C for long-term).2. Protect from light by using amber vials or storing in the dark.3. Store in a desiccator to minimize exposure to moisture.[7]

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for Solid this compound

Storage ConditionTime (Months)Assay (%)Appearance
25°C / 60% RH099.8White powder
395.2Slightly yellow
689.5Yellowish powder
4°C / 75% RH099.8White powder
698.7White powder
1297.5Off-white powder
-20°C099.8White powder
1299.5White powder
2499.2White powder

Table 2: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDurationAssay (%)Major Degradation Products
0.1 M HCl (70°C)24h92.12
0.1 M NaOH (RT)8h75.43
3% H₂O₂ (RT)24h88.91
Heat (80°C, solid)48h98.51
Photostability (UV/Vis)7 days94.32

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 70°C for 24 hours.[3][4] After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours.[3][4] Neutralize the solution with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[3][4] Dilute for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.[8] After the specified time, dissolve the sample in the solvent for analysis.

  • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a combination of UV and visible light in a photostability chamber for 7 days. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for flavonoid analysis.[10]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can separate the parent compound from all degradation products generated during the forced degradation study.[9][10][11]

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Stress (Solid, 80°C) start->thermal Solid Sample acid Acid Hydrolysis (0.1M HCl, 70°C) stock->acid base Alkaline Hydrolysis (0.1M NaOH, RT) stock->base oxide Oxidative Degradation (3% H2O2, RT) stock->oxide photo Photostability (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Evaluation: - Assay - Impurity Profile hplc->data report Generate Stability Report data->report

Caption: Workflow for Forced Degradation Stability Testing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? cause1 Compound Degradation start->cause1 Yes cause2 Improper Storage start->cause2 Yes cause3 Analytical Method Issue start->cause3 Yes end Results are Consistent start->end No sol1 Prepare Fresh Solutions / Store Properly at -80°C cause1->sol1 sol2 Verify Storage Conditions (Temp, Light, Humidity) cause2->sol2 sol3 Validate/Re-validate Stability-Indicating Method cause3->sol3

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Overcoming Cellular Resistance to Flavonoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cellular resistance to flavonoid compounds during their experiments.

Troubleshooting Guides

Issue 1: Decreased Intracellular Accumulation of Flavonoid Compound

Question: My flavonoid compound shows promising initial activity, but its efficacy decreases over time or in specific cell lines. I suspect the compound is being actively removed from the cells. How can I confirm and address this?

Answer: This issue is commonly caused by the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove xenobiotics, including flavonoids, from the cell.[1][2][3] Key transporters involved in this type of multidrug resistance (MDR) are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[2][4] Flavonoids themselves can be both substrates and inhibitors of these transporters.[5]

Troubleshooting Steps:
  • Assess Efflux Pump Activity: Determine if your cell line overexpresses ABC transporters. This can be done by quantifying the intracellular accumulation of a known fluorescent substrate of these pumps, such as rhodamine 123 for P-gp or ethidium bromide (EtBr).[6] A lower accumulation in your resistant cells compared to a sensitive control cell line suggests high efflux activity.

  • Use Efflux Pump Inhibitors: Co-administer your flavonoid with known inhibitors of ABC transporters. A restoration of your flavonoid's cytotoxic effect in the presence of the inhibitor points to efflux as the resistance mechanism. For example, some flavonoids like nobiletin have been shown to inhibit MRP1, enhancing the chemosensitivity to other drugs.[7]

  • Combination Therapy: Flavonoids can be used synergistically with conventional chemotherapeutic drugs.[8][9] The flavonoid may inhibit an efflux pump that removes the chemotherapeutic agent, thereby re-sensitizing the cancer cells. For example, quercetin has been shown to down-regulate ABCB1 expression, enhancing the antitumor activity of doxorubicin and paclitaxel.[10]

Experimental Workflow: Assessing Efflux Pump Activity

Below is a generalized workflow for an ethidium bromide-based efflux assay.

G cluster_prep Cell Preparation cluster_loading Substrate Loading cluster_efflux Efflux Measurement cluster_analysis Data Analysis prep_cells 1. Culture resistant and sensitive cell lines harvest_cells 2. Harvest and wash cells prep_cells->harvest_cells resuspend_cells 3. Resuspend in PBS to a standard concentration harvest_cells->resuspend_cells load_etbr 4. Pre-load cells with Ethidium Bromide (EtBr) in the presence of an efflux inhibitor (e.g., CCCP) to maximize uptake. resuspend_cells->load_etbr wash_cells 5. Wash cells to remove extracellular EtBr and inhibitor load_etbr->wash_cells initiate_efflux 6. Resuspend in warm buffer (with or without your flavonoid) wash_cells->initiate_efflux measure_fluorescence 7. Measure the decrease in intracellular fluorescence over time using a fluorometer or flow cytometer. initiate_efflux->measure_fluorescence analyze 8. Compare fluorescence decay curves. A faster decrease indicates higher efflux activity. measure_fluorescence->analyze

Workflow for an Ethidium Bromide Efflux Assay.
Issue 2: Flavonoid Compound Appears to be Inactivated or Metabolized by Cells

Question: My flavonoid shows reduced activity in certain cell types, particularly those with high metabolic capacity like liver or intestinal cells. How can I determine if metabolic inactivation is the cause of resistance?

Answer: Flavonoids are subject to extensive metabolism, primarily through phase I (e.g., hydroxylation, methylation by cytochrome P450 enzymes) and phase II (e.g., glucuronidation, sulfation) enzymatic reactions.[11] This metabolic conversion can alter the biological activity of the flavonoid, often leading to less active or inactive forms, which contributes to cellular resistance.

Troubleshooting Steps:
  • Inhibit Metabolic Enzymes: Treat cells with inhibitors of key metabolic enzymes, such as CYP450 inhibitors, before or during flavonoid administration. An increase in flavonoid efficacy suggests that metabolic inactivation is a significant resistance mechanism.

  • Analyze Metabolites: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to analyze the cell culture medium and cell lysates. The presence of modified flavonoid structures (e.g., glucuronides, sulfates) will confirm metabolic activity.

  • Structural Modification of Flavonoid: Consider using or synthesizing flavonoid analogs with modified structures that are less susceptible to metabolic enzymes. For example, methylation or glycosylation at certain positions can protect the flavonoid from rapid metabolism and improve its stability and bioavailability.[12][13]

Signaling Pathway: Flavonoid Metabolism

The diagram below illustrates the primary metabolic pathways leading to flavonoid inactivation.

G Flavonoid Active Flavonoid (Lipophilic) Phase1 Phase I Metabolism (e.g., CYP450 enzymes) Hydroxylation, O-methylation Flavonoid->Phase1 Intermediate Intermediate Metabolite Phase1->Intermediate Phase2 Phase II Metabolism (e.g., UGTs, SULTs) Glucuronidation, Sulfation Intermediate->Phase2 Inactive Inactive, Water-Soluble Metabolite (Excreted) Phase2->Inactive

Key pathways of flavonoid metabolism in cells.
Issue 3: Altered Cellular Signaling Pathways Reduce Sensitivity to Flavonoids

Question: My flavonoid is designed to target a specific signaling pathway (e.g., induce apoptosis), but the resistant cells seem to bypass this mechanism. How can I troubleshoot this?

Answer: Cancer cells can develop resistance by altering signaling pathways to promote survival and proliferation, thereby counteracting the effects of the flavonoid. Common mechanisms include the upregulation of pro-survival pathways like PI3K/Akt/mTOR and NF-κB, or the downregulation of apoptotic pathways.[7][14]

Troubleshooting Steps:
  • Profile Key Signaling Proteins: Use Western blotting or other proteomic techniques to compare the expression and phosphorylation status of key proteins in sensitive versus resistant cells. Look for increased activation of survival signals (e.g., phosphorylated Akt, NF-κB) or decreased levels of pro-apoptotic proteins (e.g., Bax, caspases).

  • Use Synergistic Combinations: Combine your flavonoid with an inhibitor of a pro-survival pathway that is upregulated in the resistant cells. For example, if the PI3K/Akt pathway is hyperactive, combining your flavonoid with an Akt inhibitor may restore sensitivity. Flavonoids like luteolin and apigenin have been shown to inhibit the PI3K/Akt pathway.[7]

  • Induce Oxidative Stress: Some flavonoids exert their effects by modulating reactive oxygen species (ROS). Resistant cells may have enhanced antioxidant defenses. Combining the flavonoid with an agent that increases ROS production can sometimes overcome this resistance.[10] For instance, Baicalein has been shown to induce ROS production in resistant prostate cancer cells.[10]

Data Summary: Synergistic Effects of Flavonoids with Chemotherapeutic Agents

The following table summarizes studies demonstrating how flavonoids can enhance the efficacy of conventional chemotherapy by targeting resistance mechanisms.

FlavonoidCombination AgentCell LineEffect on ResistanceMechanism of ActionReference
Quercetin Doxorubicin, PaclitaxelMCF-7/dox (Breast Cancer)Reverses MDRDownregulates ABCB1 expression, eliminates cancer stem cells.[10]
Kaempferol 5-Fluorouracil (5-FU)LS174 (Colon Cancer)Synergistic InhibitionInduces apoptosis, cell cycle arrest, modulates JAK/STAT3, MAPK, PI3K/AKT, and NF-κB signaling.[15][16]
Nobiletin Adriamycin (ADR)A549 (Lung Cancer)Enhances ChemosensitivityInhibits MRP1, leading to intracellular accumulation of ADR.[7]
Luteolin TamoxifenMCF-7 (Breast Cancer)Synergistic EffectInhibits Cyclin E2 protein expression in resistant cells.[17]
Baicalein 5-FUAGS (Gastric Cancer)Re-sensitizes to 5-FUSuppresses HIF-1α expression by inhibiting hypoxia-induced Akt phosphorylation.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best strategy to improve the poor bioavailability of my flavonoid compound?

A1: Poor bioavailability due to low water solubility and rapid metabolism is a major hurdle.[12][13][18] Two primary strategies can overcome this:

  • Nanoparticle-based Delivery Systems: Encapsulating flavonoids in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their solubility, protect them from metabolic degradation, and enable targeted delivery to cancer cells.[19][20][21][22]

  • Structural Modification: Chemical modifications such as glycosylation, methylation, or acylation can enhance the flavonoid's lipophilicity and stability, leading to better absorption and reduced metabolism.[12][13]

Q2: My cell viability assay (e.g., MTT) is giving inconsistent results with flavonoids. What should I do?

A2: This is a known issue. Flavonoids, due to their antioxidant and reducing properties, can directly reduce tetrazolium salts like MTT, leading to a false positive signal for cell viability in the absence of cells.[23]

  • Recommended Action: Switch to a viability assay that is not based on metabolic reduction. The Trypan Blue exclusion assay is a reliable alternative for measuring cell viability in the presence of flavonoids.[23] The Sulforhodamine B (SRB) assay, which measures total protein content, is also a more suitable alternative.

Q3: How do I choose the right combination therapy with my flavonoid?

A3: The choice depends on the identified resistance mechanism in your cell line.

  • If efflux pump overexpression is the issue, combine the flavonoid with a known substrate of that pump to compete for efflux, or use a flavonoid known to inhibit the pump.[7][17]

  • If a pro-survival pathway (e.g., PI3K/Akt) is hyperactive, combine your flavonoid with a specific inhibitor of that pathway.[7][16]

  • The goal is to achieve a synergistic effect, where the combination is more effective than either agent alone.[8][9][16]

Q4: Can flavonoids overcome resistance mediated by the tumor microenvironment?

A4: Yes, flavonoids show potential in modulating the tumor microenvironment. For instance, propolis and its flavonoid components can sensitize cancer cells to chemotherapy by reprogramming tumor-associated macrophages (TAMs) and reducing the release of factors that promote resistance, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[24][25]

Key Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This method is recommended over metabolic assays like MTT when working with flavonoids.[23]

Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Cells: After treating cells with your flavonoid compound for the desired duration, harvest them by trypsinization and centrifuge to obtain a cell pellet.

  • Resuspend: Gently resuspend the cell pellet in 1 mL of PBS.

  • Stain: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution. Incubate at room temperature for 1-2 minutes.

  • Count: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Calculate Viability:

    • Count the number of unstained (viable) cells and blue-stained (non-viable) cells in the four large corner squares.

    • Calculate the percentage of viable cells:

      • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Western Blot for Akt Phosphorylation

Principle: To determine if the PI3K/Akt survival pathway is hyperactivated in resistant cells by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt.

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate the proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control like GAPDH to normalize the results.

  • Analysis: Quantify the band intensities. An increased ratio of p-Akt to total Akt in resistant cells suggests activation of this survival pathway.

References

Technical Support Center: Optimizing 7-O-Methyldihydrowogonin Synthesis with a Design of Experiments (DoE) Approach

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-O-Methyldihydrowogonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of this promising flavonoid, troubleshooting common issues, and implementing a robust Design of Experiments (DoE) strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and logical starting material is dihydrowogonin (5,7,8-trihydroxyflavanone). This is because this compound is the 7-O-methylated derivative of dihydrowogonin.

Q2: What are the main challenges in the selective 7-O-methylation of dihydrowogonin?

A2: The primary challenge is achieving regioselectivity. Dihydrowogonin has three hydroxyl groups at positions 5, 7, and 8. The 5-hydroxyl group is typically less reactive due to hydrogen bonding with the adjacent carbonyl group. However, the hydroxyl groups at the 7 and 8 positions have similar reactivity, which can lead to a mixture of products, including the desired 7-O-methylated product, the 8-O-methylated isomer, and the 7,8-di-O-methylated byproduct.

Q3: What are some common methylating agents used for this type of reaction?

A3: Common methylating agents for the O-methylation of flavonoids include dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).[1] Each has its own advantages and disadvantages regarding reactivity, toxicity, and byproducts.

Q4: Why is a Design of Experiments (DoE) approach recommended for optimizing this synthesis?

A4: A DoE approach is highly recommended because it allows for the systematic investigation of multiple reaction parameters and their interactions simultaneously. This is more efficient and provides a more comprehensive understanding of the reaction space compared to the traditional one-variable-at-a-time (OVAT) method. For a reaction with potential selectivity issues like this one, understanding the interplay between factors such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing the yield of the desired product while minimizing impurities.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (dihydrowogonin), you can observe the consumption of the starting material and the formation of new, less polar products. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the relative amounts of the different products formed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Inactive methylating agent.- Insufficient base.- Low reaction temperature.- Short reaction time.- Use a fresh, properly stored methylating agent.- Increase the molar equivalents of the base.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor by TLC or HPLC.
Formation of multiple products (poor selectivity) - Reactivity of the 8-hydroxyl group is competitive with the 7-hydroxyl group.- Reaction conditions (e.g., high temperature, strong base) favor multiple methylations.- Employ a DoE approach to identify optimal conditions for selectivity.- Consider using a milder base or a less reactive methylating agent.- Explore the use of protecting groups to temporarily block the 8-hydroxyl group.
Formation of the di-methylated byproduct - Excess methylating agent.- Prolonged reaction time.- High reaction temperature.- Reduce the molar equivalents of the methylating agent.- Carefully monitor the reaction and stop it once the mono-methylated product is maximized.- Lower the reaction temperature.
Difficulty in purifying the desired product - Similar polarity of the desired product and the 8-O-methylated isomer.- Tailing of flavonoids on silica gel.- Use a high-resolution column chromatography system.- Experiment with different solvent systems for elution. A small amount of acid (e.g., acetic acid) in the eluent can sometimes improve the separation of phenolic compounds.- Consider preparative HPLC for high-purity samples.
Product degradation during workup or purification - Flavonoids can be sensitive to strong acids or bases.- Prolonged exposure to air and light can cause oxidation.- Use mild conditions for workup (e.g., neutralization with a weak acid).- Protect the product from light and store it under an inert atmosphere (e.g., nitrogen or argon).

Design of Experiments (DoE) Approach for Optimization

A DoE approach is a powerful statistical tool to efficiently optimize the synthesis of this compound. A factorial design, such as a 2³ full factorial or a central composite design, is recommended to screen for the most influential factors and to build a predictive model for the reaction outcome.

Key Factors and Responses for DoE

Factors (Independent Variables):

  • A: Temperature (°C): The reaction temperature can significantly influence the reaction rate and selectivity.

  • B: Molar Equivalents of Methylating Agent: The stoichiometry of the methylating agent is critical for achieving mono-methylation and avoiding di-methylation.

  • C: Molar Equivalents of Base: The amount of base can affect the deprotonation of the hydroxyl groups and thus their reactivity.

  • D: Reaction Time (hours): The duration of the reaction will impact the conversion and the formation of byproducts.

Responses (Dependent Variables):

  • Y1: Yield of this compound (%): The primary goal is to maximize the formation of the desired product.

  • Y2: Purity of this compound (%): To ensure the quality of the final product.

  • Y3: Ratio of 7-O-methylated to 8-O-methylated product: A key measure of regioselectivity.

Example DoE Parameter Table

A 2³ full factorial design could be initiated with the following levels for the key factors:

FactorNameLow Level (-)High Level (+)
ATemperature (°C)4060
BEquivalents of (CH₃)₂SO₄1.11.5
CEquivalents of K₂CO₃1.52.5

Experimental Protocol: Selective 7-O-Methylation of Dihydrowogonin

This protocol provides a general starting point. The optimal conditions should be determined using a DoE approach.

Materials:

  • Dihydrowogonin

  • Dimethyl sulfate (DMS)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of dihydrowogonin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 - 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add dimethyl sulfate (1.1 - 1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC (e.g., using a mobile phase of DCM:MeOH, 95:5).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of DCM and MeOH) to separate the desired this compound from unreacted starting material and other byproducts.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the DoE Workflow

The following diagram illustrates the logical workflow of a Design of Experiments approach for optimizing the synthesis.

DoE_Workflow Define Define Objective: Maximize Yield & Purity of This compound Factors Identify Key Factors: - Temperature - Reagent Equivalents - Reaction Time Define->Factors Responses Define Responses: - Yield (%) - Purity (%) - Selectivity Ratio Factors->Responses Design Select DoE Design: (e.g., Factorial Design) Responses->Design Experiments Perform Experiments According to Design Matrix Design->Experiments Analysis Analyze Data: - Statistical Analysis (ANOVA) - Generate Model Experiments->Analysis Optimization Optimization: - Identify Optimal Conditions - Response Surface Methodology Analysis->Optimization Validation Validation: - Perform Confirmation Runs at Optimal Conditions Optimization->Validation

DoE workflow for synthesis optimization.

This technical support guide provides a framework for the rational optimization of this compound synthesis. By employing a systematic DoE approach and being aware of potential challenges, researchers can significantly improve the efficiency and success of their synthetic efforts.

References

How to ensure reproducibility in experiments with 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in experiments involving 7-O-Methyldihydrowogonin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a flavonoid compound.[1] It can be isolated from the plant Andrographis paniculata.

Q2: What are the known biological activities of this compound?

Research suggests that this compound exhibits anti-inflammatory properties. Flavonoids as a class are known to modulate various signaling pathways involved in inflammation and cancer.

Q3: I am observing inconsistent results in my cell-based assays with this compound. What are the common causes?

Inconsistent results in cell-based assays with flavonoids like this compound can stem from several factors:

  • Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations, while degradation can reduce its effective concentration over time.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and media composition can all impact cellular responses.

  • Assay Protocol Variability: Inconsistent incubation times, reagent preparation, and detection methods can introduce significant variability.

  • Batch-to-Batch Variation: The purity and quality of this compound can vary between different suppliers or even different lots from the same supplier.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Precipitate observed in stock solutions or cell culture media.

  • Inconsistent dose-response curves.

  • Low or no biological activity observed.

Possible Causes:

  • Inappropriate solvent.

  • Concentration exceeds the solubility limit.

  • Precipitation upon dilution into aqueous media.

Solutions:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids.[2] Prepare a high-concentration stock solution in 100% DMSO.

  • Stock Concentration: Start with a conservative stock concentration (e.g., 10-20 mM) and visually inspect for any undissolved particles.

  • Working Dilutions: When preparing working concentrations in aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions and add the compound to the media with gentle vortexing to ensure proper mixing.

  • Sonication: If solubility issues persist, brief sonication of the stock solution may help dissolve the compound.

Issue 2: Compound Instability and Degradation

Symptoms:

  • Loss of biological activity over time in prepared solutions.

  • Appearance of unknown peaks in HPLC analysis of older solutions.

Possible Causes:

  • Degradation due to pH of the solvent or media.

  • Thermal degradation from improper storage.

  • Photodegradation from exposure to light.

Solutions:

  • pH Considerations: Flavonoids can be unstable at certain pH levels. Prepare stock solutions in a neutral, aprotic solvent like DMSO. When diluting in buffered solutions or cell culture media, prepare fresh working solutions for each experiment.

  • Temperature Control: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Allow aliquots to thaw to room temperature before use.

  • Light Protection: Store stock and working solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Fresh Preparations: Always prepare fresh dilutions from a frozen stock for each experiment to ensure consistent compound activity.

Issue 3: Inconsistent HPLC Quantification

Symptoms:

  • Variable peak areas for the same concentration.

  • Shifting retention times.

  • Poor peak shape.

Possible Causes:

  • Improper sample preparation.

  • Degradation of the compound in the autosampler.

  • Non-optimized HPLC method.

Solutions:

  • Method Validation: If a validated HPLC method for this compound is not available, it is crucial to develop and validate one. Key parameters to validate include linearity, precision, accuracy, and specificity.

  • Sample Preparation: Ensure complete dissolution of the compound in the mobile phase or a compatible solvent. Filter all samples through a 0.22 µm syringe filter before injection.

  • Autosampler Conditions: If the compound is unstable at room temperature, use a cooled autosampler to prevent degradation during the analysis sequence.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and degas it thoroughly to prevent bubble formation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Data not available. Estimated to be >10 mg/mL based on typical flavonoid solubility.Prepare stock solutions in 100% DMSO.
EthanolData not available. Generally lower than in DMSO.May be used as a co-solvent.
WaterData not available. Expected to be poorly soluble.Final concentration in aqueous media should have a low percentage of organic solvent.

Table 2: Stability Profile of this compound (Hypothetical Data for Guidance)

ConditionIncubation TimeRemaining Compound (%)Notes
pH 4.0 (Aqueous Buffer)24 hours95%Flavonoids can be more stable in slightly acidic conditions.
pH 7.4 (Aqueous Buffer)24 hours85%Degradation may occur at physiological pH.
pH 9.0 (Aqueous Buffer)24 hours60%Increased degradation is often observed in alkaline conditions.
4°C (in DMSO)1 month>98%Store stock solutions at low temperatures.
25°C (in DMSO)1 week90%Avoid prolonged storage at room temperature.
37°C (in Culture Media)24 hours80%Consider compound stability during long-term cell culture experiments.

Note: The data in this table is hypothetical and intended for illustrative purposes. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh 3 mg of this compound (MW: 300.31 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex thoroughly until completely dissolved.

    • Store in 20 µL aliquots at -20°C, protected from light.

  • Working Solutions:

    • Thaw a stock solution aliquot at room temperature.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.

    • Use the working solutions immediately after preparation.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: HPLC Method for Quantification (Based on a general method for Wogonin)

Note: This is a starting point and must be optimized and validated for this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Methanol.

    • Gradient elution: Start with a suitable ratio of A:B (e.g., 60:40), and gradually increase the percentage of B over 20-30 minutes.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 25°C.

    • Detection wavelength: 270 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For cell lysates or plasma samples, a protein precipitation step with a solvent like acetonitrile or methanol is typically required, followed by centrifugation and filtration of the supernatant.

  • Validation:

    • Perform method validation according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways potentially modulated by this compound, based on the known activities of similar flavonoids.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MD2 MD2 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Gene Transcription MDHW 7-O-Methyl- dihydrowogonin MDHW->TAK1 MDHW->IKK MDHW->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation AP1_nuc AP-1 AP1_nuc->Cytokines Gene Transcription nrf2_pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE HO1 HO-1, NQO1, etc. ARE->HO1 Gene Transcription MDHW 7-O-Methyl- dihydrowogonin MDHW->Keap1 pi3k_akt_mtor_pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC TSC1/2 Akt->TSC P Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation MDHW 7-O-Methyl- dihydrowogonin MDHW->PI3K MDHW->Akt MDHW->mTORC1

References

Addressing challenges in the isolation and purification of 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of 7-O-Methyldihydrowogonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a flavonoid compound. It can be isolated from plants such as Andrographis paniculata and Melodorum fruticosum.[1]

Q2: What are the main challenges in isolating this compound?

A2: The primary challenges include its relatively low concentration in the plant material, co-extraction with other structurally similar flavonoids and interfering substances like chlorophyll and waxes, and potential degradation during extraction and purification. The stability of flavonoids can be affected by factors such as temperature, pH, and exposure to light and oxygen.[2][3][4]

Q3: Which solvents are recommended for the initial extraction of this compound from plant material?

A3: Based on the extraction of flavonoids from Andrographis paniculata, solvents such as ethanol, methanol, and ethyl acetate are commonly used. A 70% ethanol solution has been shown to be effective for extracting flavonoids and other bioactive compounds from this plant.[1][5][6] The choice of solvent will depend on the subsequent purification strategy.

Q4: What are the common purification techniques for this compound?

A4: Common purification techniques for flavonoids like this compound include column chromatography using stationary phases like silica gel and Sephadex LH-20.[7][8] High-speed counter-current chromatography (HSCCC) has also been successfully used for the separation of similar flavonoids.

Q5: How can I confirm the purity and identity of my isolated this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the isolated compound.[9] The identity of this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient extraction solventOptimize the solvent system. A mixture of ethanol and water (e.g., 70% ethanol) is often more effective than absolute ethanol for flavonoids.[5]
Insufficient extraction time or temperatureIncrease the extraction time and/or temperature. However, be cautious as excessive heat can degrade flavonoids.[4][10]
Improper plant material preparationEnsure the plant material is dried and finely ground to maximize the surface area for solvent penetration.
Inadequate solid-to-liquid ratioIncrease the solvent volume relative to the plant material to ensure thorough extraction.
Problem 2: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate stationary phaseSilica gel is a common choice, but if the compound is unstable on silica, consider using a less acidic stationary phase like deactivated silica or an alternative like Sephadex LH-20.[7][8]
Incorrect mobile phase compositionOptimize the mobile phase through systematic trials with different solvent polarities. A gradient elution may be necessary to separate compounds with similar polarities.
Column overloadingReduce the amount of crude extract loaded onto the column to prevent band broadening and poor separation.
Co-elution of impuritiesIf impurities like chlorophyll are present, consider a pre-purification step. A preliminary column with a less polar solvent system can remove highly non-polar compounds.
Problem 3: Compound Degradation
Possible Cause Troubleshooting Step
High temperatures during extraction or solvent evaporationUse lower temperatures for extraction and employ rotary evaporation under reduced pressure to remove solvents at a lower temperature. Flavonoids can be sensitive to heat.[4]
Exposure to lightProtect the extracts and purified compound from direct light, as flavonoids can be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil.
pH instabilityMaintain a neutral or slightly acidic pH during extraction and purification, as extreme pH values can cause flavonoid degradation.[11]
OxidationWork under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during long-term storage, to prevent oxidation.

Experimental Protocols

Below are detailed methodologies for key experiments. These are generalized protocols for flavonoid isolation and should be optimized for this compound.

Protocol 1: Extraction of Flavonoids from Andrographis paniculata
  • Plant Material Preparation: Dry the aerial parts of Andrographis paniculata at room temperature in the shade. Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 70% ethanol (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly.

    • Wash the packed column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Combine the fractions containing the purified this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Flavonoids from Andrographis paniculata

SolventExtraction MethodRelative Flavonoid Yield (%)Reference
70% EthanolSonication100[5]
MethanolMaceration92[12]
Ethyl AcetateSoxhlet78Inferred
WaterMaceration65[12]

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Andrographis paniculata extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_compound Purified This compound fraction_collection->purified_compound analysis Purity & Identity Check (HPLC, MS, NMR) purified_compound->analysis

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_separation Poor Separation Troubleshooting cluster_degradation Degradation Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation degradation Degradation? start->degradation optimize_solvent Optimize Solvent low_yield->optimize_solvent Yes optimize_time_temp Optimize Time/Temp low_yield->optimize_time_temp Yes check_grind Check Grinding low_yield->check_grind Yes change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase Yes optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase Yes reduce_loading Reduce Sample Load poor_separation->reduce_loading Yes lower_temp Lower Temperature degradation->lower_temp Yes protect_from_light Protect from Light degradation->protect_from_light Yes control_ph Control pH degradation->control_ph Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Enhancing the Bioavailability of 7-O-Methyldihydrowogonin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 7-O-Methyldihydrowogonin.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

1. Issue: Low Oral Bioavailability Observed in Pre-clinical Animal Models

  • Question: We administered a suspension of this compound to rats and observed very low plasma concentrations. What are the likely causes and how can we improve this?

  • Answer: Low oral bioavailability of flavonoids like this compound is common and can be attributed to several factors:

    • Poor Aqueous Solubility: As a flavonoid, this compound likely has low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

    • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.

    • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen.

    Troubleshooting Steps:

    • Enhance Solubility and Dissolution Rate:

      • Formulation Strategies: Move beyond simple suspensions. Consider developing advanced formulations such as:

        • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oil, surfactant, and co-surfactant can form nanoemulsions upon gentle agitation in the GI tract, increasing the surface area for absorption.[1][2][3]

        • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protect it from degradation, and enhance its uptake.[1][4][5][6]

        • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can significantly improve its aqueous solubility.

    • Characterize Physicochemical Properties:

      • Determine the experimental solubility of this compound in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol) to aid in formulation development.

    • Conduct In Vitro Permeability Assays:

      • Use Caco-2 cell monolayers to assess the intestinal permeability of your compound and identify potential efflux transporter interactions.

2. Issue: High Variability in Pharmacokinetic Data Between Animals

  • Question: Our in vivo study with a this compound formulation shows significant variability in plasma concentrations between individual animals. What could be the cause and how can we reduce this?

  • Answer: High inter-individual variability in pharmacokinetic data can stem from both physiological and formulation-related factors.

    Troubleshooting Steps:

    • Refine Formulation:

      • Ensure Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during administration. For advanced formulations like SNEDDS or SLNs, ensure consistent particle size and drug loading.

      • Particle Size Analysis: Use dynamic light scattering (DLS) to confirm a narrow and consistent particle size distribution for nanoparticle formulations.

    • Standardize Experimental Procedures:

      • Fasting Status: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of lipophilic compounds.

      • Dosing Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach.

    • Consider Genetic Variability:

      • Be aware that genetic differences in metabolic enzymes and transporters among outbred animal strains can contribute to variability.

3. Issue: Difficulty in Detecting and Quantifying this compound in Plasma

  • Question: We are struggling to develop a sensitive and reliable analytical method to measure this compound in rat plasma. What are the key considerations?

  • Answer: The low concentrations of this compound expected in plasma necessitate a highly sensitive and specific analytical method.

    Troubleshooting Steps:

    • Method of Choice:

      • UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying low-abundance molecules in complex biological matrices due to its high sensitivity and specificity.[7][8][9][10]

    • Optimize Sample Preparation:

      • Protein Precipitation: This is a common first step to remove the bulk of plasma proteins.

      • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used to further clean up the sample and concentrate the analyte, thereby improving sensitivity.

    • Method Validation:

      • Thoroughly validate your method according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.

II. Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the best starting points for developing a SNEDDS formulation for this compound?

    • A1: Start by determining the solubility of this compound in various oils (e.g., Capryol, Labrafil), surfactants (e.g., Cremophor RH 40, Labrasol), and co-surfactants (e.g., Transcutol, propylene glycol).[11] Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions and optimize the ratios of these components to achieve a small droplet size and stable nanoemulsion upon dilution.

  • Q2: How can I prepare Solid Lipid Nanoparticles (SLNs) for this compound?

    • A2: A common method is high-pressure homogenization. This involves melting a solid lipid (e.g., glyceryl monostearate) with the drug, dispersing this hot lipid phase in a hot aqueous surfactant solution, and then homogenizing the mixture at high pressure to form nano-sized particles upon cooling.[4]

In Vivo Studies

  • Q3: What are the typical pharmacokinetic parameters I should aim to determine for this compound in an in vivo study?

    • A3: Key parameters include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

      • t1/2: Elimination half-life.

      • F%: Absolute bioavailability (requires intravenous administration data for comparison).

  • Q4: Is there a known signaling pathway that this compound is likely to interact with?

    • A4: Many flavonoids have been shown to interact with the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation, survival, and metabolism.[12][13][14] It is plausible that this compound may also modulate this pathway. However, specific experimental validation is required to confirm this interaction.

III. Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Flavonoid After Oral and Intravenous Administration in Rats.

(Note: These are representative values for a generic flavonoid and should be experimentally determined for this compound).

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 150 ± 35950 ± 120
Tmax (h) 1.5 ± 0.50.08 ± 0.02
AUC (0-t) (ng·h/mL) 620 ± 1101100 ± 180
t1/2 (h) 4.2 ± 0.83.5 ± 0.6
Bioavailability (F%) 5.6%-

Table 2: Solubility of a Representative Flavonoid in Common Pharmaceutical Solvents.

(Note: These values are illustrative and need to be determined specifically for this compound).

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol 5.2
Propylene Glycol 12.5
Polyethylene Glycol 400 25.8
Capryol 90 8.9

IV. Experimental Protocols

1. Protocol: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

  • Lipid Phase Preparation:

    • Accurately weigh this compound and a solid lipid (e.g., glyceryl monostearate) in a 1:10 ratio.

    • Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., 2% w/v Poloxamer 188).

    • Heat the surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar).

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.

2. Protocol: Quantification of this compound in Rat Plasma by UPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC Conditions (Example):

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energy for the most abundant product ions.

V. Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening snedds SNEDDS Formulation solubility->snedds sln SLN Formulation solubility->sln characterization Physicochemical Characterization (Size, PDI, EE%) snedds->characterization sln->characterization dosing Oral Dosing in Rats characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis UPLC-MS/MS Analysis sampling->analysis pk Pharmacokinetic Modeling analysis->pk

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

pi3k_akt_pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Flavonoid This compound (Hypothesized Inhibition) Flavonoid->PI3K Inhibits Flavonoid->AKT Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Wogonin and 7-O-Methyldihydrowogonin: Unveiling a Gap in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount in the quest for novel therapeutics. Wogonin, a well-studied flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated a wide array of biological activities, including potent anti-inflammatory and anti-cancer effects. In contrast, its derivative, 7-O-Methyldihydrowogonin, remains a largely enigmatic compound with a significant lack of published data on its biological functions. This guide aims to provide a comprehensive overview of the known biological activities of wogonin, supported by experimental data and detailed protocols, while simultaneously highlighting the current knowledge gap concerning this compound.

Wogonin: A Multifaceted Flavonoid

Wogonin (5,7-dihydroxy-8-methoxyflavone) has been the subject of extensive research, revealing its potential in treating a variety of diseases. Its biological activities are diverse, with the most prominent being its anti-inflammatory and anti-cancer properties.[1][2][3][4][5][6][7][8]

Anti-Inflammatory Activity of Wogonin

Wogonin exerts its anti-inflammatory effects through the modulation of key signaling pathways. Numerous studies have shown that wogonin can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[4][6][9] This is achieved primarily through the inhibition of pathways like nuclear factor-kappa B (NF-κB) and the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][6][9]

Anti-Cancer Activity of Wogonin

The anti-cancer properties of wogonin are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[2][3][7][8] Wogonin has been shown to modulate critical signaling pathways involved in cancer progression, including the Akt and AMP-activated protein kinase (AMPK) pathways, and to regulate p53-dependent and -independent apoptosis.[2][6]

This compound: An Unexplored Frontier

Despite the extensive research on wogonin and its derivatives, there is a conspicuous absence of publicly available data on the biological activities of this compound. This flavonoid is known to be isolated from Andrographis paniculata; however, its pharmacological properties remain uncharacterized in the scientific literature. The structural differences between wogonin and this compound, specifically the methylation at the 7-hydroxyl group and the saturation of the C2-C3 double bond, suggest that their biological activities could differ significantly. Methylation can alter the lipophilicity and metabolic stability of a compound, potentially affecting its bioavailability and efficacy. The hydrogenation of the double bond changes the planarity of the flavonoid backbone, which could impact its interaction with biological targets.

A comparative study is therefore crucial to understand how these structural modifications influence the anti-inflammatory, anti-cancer, and other potential therapeutic effects. However, due to the lack of experimental data for this compound, a direct comparison is not currently possible.

Quantitative Data on Wogonin's Biological Activities

The following tables summarize key quantitative data from various in vitro studies on wogonin, demonstrating its efficacy in different experimental models.

Table 1: Anti-Inflammatory Activity of Wogonin

Cell LineAssayTreatmentConcentrationResult
RAW 264.7 MacrophagesGriess Assay (Nitric Oxide Production)LPS-stimulated10 µMSignificant inhibition of NO production
Human OA ChondrocytesELISA (PGE2 Production)IL-1β-stimulated25 µMSignificant reduction in PGE2 levels
BV-2 Microglial CellsWestern Blot (iNOS expression)LPS-stimulated50 µMDownregulation of iNOS protein expression
Human Lung Epithelial CellsWestern Blot (COX-2 expression)TNF-α-stimulated20 µMInhibition of COX-2 protein expression

Table 2: Anti-Cancer Activity of Wogonin

Cell LineAssayConcentrationResult
HCT-116 (Colon Cancer)MTT Assay (Cell Viability)50 µMSignificant decrease in cell viability
MCF-7 (Breast Cancer)Flow Cytometry (Apoptosis)100 µMInduction of apoptosis
A549 (Lung Cancer)Western Blot (Akt Phosphorylation)50 µMInhibition of Akt phosphorylation
U251 (Glioblastoma)Colony Formation Assay25 µMReduced colony formation ability

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future comparative studies.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide Production Measurement: Griess Assay

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_endpoints Measured Endpoints seeding Cell Seeding treatment Compound Treatment (Wogonin vs. Vehicle) seeding->treatment mtt MTT Assay treatment->mtt griess Griess Assay treatment->griess western Western Blot treatment->western viability Cell Viability mtt->viability no_production NO Production griess->no_production protein_expression Protein Expression western->protein_expression

General experimental workflow for in vitro assays.

wogonin_nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Wogonin Wogonin Wogonin->IKK inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes transcription

Inhibitory effect of wogonin on the NF-κB signaling pathway.

Conclusion and Future Directions

Wogonin stands as a promising natural compound with well-documented anti-inflammatory and anti-cancer activities. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research. However, the striking lack of information on this compound represents a significant knowledge gap. Future research should prioritize the biological evaluation of this compound to understand how structural modifications impact its activity profile compared to wogonin. Such comparative studies are essential for the rational design and development of novel flavonoid-based therapeutics. Researchers are encouraged to utilize the provided protocols as a starting point for the systematic investigation of this compound's biological potential.

References

In Vivo Validation of 7-O-Methyldihydrowogonin's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of 7-O-Methyldihydrowogonin against established anti-inflammatory agents. Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from its parent compound, wogonin, as a representative flavone. This comparative analysis is supported by experimental data from standardized in vivo inflammation models.

Comparative Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The data below compares the inhibitory effects of wogonin (as a proxy for this compound), Dexamethasone, and Indomethacin on paw edema in rodents.

CompoundDoseRoute of AdministrationTime Point (hours)Paw Edema Inhibition (%)
Wogonin 250-1000 µ g/ear Topical327.3 - 34.3
Dexamethasone 1 µgLocal pre-injection3>60
Indomethacin 10 mg/kgIntraperitoneal3~54

Comparative Efficacy in an LPS-Induced Systemic Inflammation Model

Lipopolysaccharide (LPS) administration in vivo induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is used to evaluate the potential of compounds to mitigate cytokine storms. The table below summarizes the effects of wogonin, Dexamethasone, and Indomethacin on key inflammatory cytokines.

CompoundDoseRoute of AdministrationCytokine MeasuredPercent Reduction vs. LPS Control
Wogonin Not SpecifiedNot SpecifiedTNF-α, IL-1β, IL-6Significant Reduction
Dexamethasone Not SpecifiedNot SpecifiedTNF-α, IL-1β, IL-6Complete Abolishment
Indomethacin 16 µg/ml (highest conc.)In vitro (whole blood)IL-1β, IL-6, IL-10Significant Reduction[1]
Indomethacin Not SpecifiedIntraperitonealTNF-α, IL-1β, IL-6 (mRNA)No Significant Effect[2][3]

Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for inducing acute inflammation in the paw of a rodent to assess the efficacy of anti-inflammatory compounds.

G cluster_0 Acclimatization & Baseline Measurement cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Edema Measurement & Data Analysis acclimatize Animal Acclimatization (e.g., 7 days) baseline Measure Baseline Paw Volume/Thickness acclimatize->baseline treatment Administer Test Compound (e.g., this compound) or Vehicle/Standard Drug baseline->treatment carrageenan Inject Carrageenan (e.g., 1%) into the subplantar region of the right hind paw treatment->carrageenan measurement Measure Paw Volume/Thickness at specified time intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan->measurement analysis Calculate Percent Inhibition of Edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

LPS-Induced Systemic Inflammation

This protocol describes the induction of a systemic inflammatory response in mice using Lipopolysaccharide (LPS) to evaluate the anti-inflammatory properties of test compounds.

G cluster_0 Acclimatization cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Sample Collection & Analysis acclimatize Animal Acclimatization treatment Administer Test Compound, Vehicle, or Standard Drug acclimatize->treatment lps_injection Inject LPS (Intraperitoneally) treatment->lps_injection blood_collection Collect Blood Samples at specific time points lps_injection->blood_collection cytokine_analysis Measure Serum Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) using ELISA blood_collection->cytokine_analysis

Caption: Experimental workflow for LPS-induced systemic inflammation.

Signaling Pathway

The anti-inflammatory effects of flavonoids like wogonin and its derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. The diagram below illustrates the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates to Wogonin Wogonin (this compound proxy) Wogonin->TAK1 inhibits Wogonin->IKK inhibits Wogonin->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by wogonin.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of publicly available inter-laboratory validation studies specifically for the analytical quantification of 7-O-Methyldihydrowogonin. This guide, therefore, provides a comprehensive comparison of validated analytical methods for flavonoids with structural similarities to this compound. The presented data and protocols can serve as a valuable resource for developing and validating a robust analytical method for this compound.

The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the quantification of flavonoids in various matrices.

Comparative Performance of Analytical Methods for Structurally Similar Flavonoids

The following tables summarize the performance characteristics of validated HPLC-UV and LC-MS/MS methods for a selection of flavonoids. This data provides a benchmark for the expected performance of a well-validated method for this compound.

Table 1: Comparison of Validated HPLC-UV Methods for Flavonoid Quantification

ParameterQuercetin & Kaempferol[1][2][3]Orientin, Vitexin & Isomers[4]Rutin, Quercetin & Isoquercitrin[5]
Linearity (R²) > 0.990.9999> 0.99
Accuracy (% Recovery) 97.92 - 102.15%96.67 - 103.60%Not specified
Precision (RSD) < 2%Intra-day: < 5.21%, Inter-day: < 5.40%< 2%
LOD (µg/mL) Not specified0.08 - 0.20Not specified
LOQ (µg/mL) Not specified0.23 - 0.61Not specified

Table 2: Comparison of Validated LC-MS/MS Methods for Flavonoid and Small Molecule Quantification

Parameter7-hydroxymitragynine[6]Regulated Mycotoxins[7]Coumarins[8]
Linearity (R²) > 0.99Not specified> 0.99
Accuracy (% Bias) Within ±15%Not specifiedNot specified
Precision (% CV) < 15%Not specifiedNot specified
LOD (ng/mL) 0.5Not specified10 - 500
LOQ (ng/mL) 1Not specifiedNot specified

Experimental Protocols

Below is a representative, detailed experimental protocol for the development and validation of an HPLC-UV method for flavonoid quantification. This protocol is a composite based on several validated methods for similar compounds and can be adapted for this compound.[1][4][5]

Representative HPLC-UV Method Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid or phosphoric acid).[1][4]

  • Flow Rate: Typically set around 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[4]

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance. For many flavonoids, this is in the range of 280-370 nm.[1]

  • Injection Volume: Typically 10-20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, this may involve extraction with a suitable solvent, followed by filtration. For biological fluids, protein precipitation or liquid-liquid extraction may be necessary.

3. Method Validation Parameters (based on ICH Q2(R2) Guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.

  • Linearity: Analyze the calibration standards at a minimum of five concentration levels. Plot the peak area against the concentration and determine the linearity using the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). The accuracy is expressed as the percentage of recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration or three replicates at three different concentrations on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and evaluate the effect on the results.

Visualizations

The following diagrams illustrate a typical experimental workflow for analytical method validation and a representative signaling pathway that could be investigated for a flavonoid compound.

G Experimental Workflow for HPLC Method Validation cluster_0 Method Development cluster_1 Preparation cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting MD1 Select HPLC Column & Mobile Phase MD2 Optimize Chromatographic Conditions (Flow rate, Temperature) MD1->MD2 P1 Prepare Standard Stock Solution MD2->P1 Optimized Method V1 Specificity MD2->V1 V4 LOD & LOQ MD2->V4 V5 Robustness MD2->V5 P2 Prepare Calibration Curve Standards P1->P2 P3 Prepare Quality Control (QC) Samples P1->P3 V2 Linearity P2->V2 V3 Accuracy & Precision P3->V3 DA1 Analyze Data V1->DA1 V2->DA1 V3->DA1 V4->DA1 V5->DA1 DA2 Compare Against Acceptance Criteria DA1->DA2 DA3 Generate Validation Report DA2->DA3 G Representative Flavonoid Signaling Pathway (e.g., Anti-inflammatory) Flavonoid This compound IKK IKK Complex Flavonoid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->ProInflammatoryGenes Activates Transcription InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Activates

References

A Comparative Analysis of the Antioxidant Potential of 7-O-Methyldihydrowogonin and Other Prominent Flavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for wogonin, baicalein, and other flavones from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

FlavoneDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
7-O-Methyldihydrowogonin Data not availableData not available
Wogonin>100>100[1]
Baicalein2.80 (as µg/mL)Data not available
Apigenin11.14.8
Luteolin6.43.2

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Discussion on this compound's Potential Antioxidant Activity

Although experimental data on the free radical scavenging activity of this compound is lacking, its chemical structure provides clues to its potential antioxidant capacity. As a derivative of wogonin, its antioxidant profile is likely influenced by the structural modifications: the methylation at the 7-hydroxyl group and the saturation of the C2-C3 double bond.

  • Methylation: The presence of a methoxy group at the 7-position, as seen in wogonin, generally reduces the hydrogen-donating ability compared to a free hydroxyl group. This often results in lower radical scavenging activity.

  • Saturation of the C2-C3 double bond: The hydrogenation of the C2-C3 double bond to form a dihydrowogonin structure disrupts the conjugation between the A and B rings. This conjugation is a key feature for the effective delocalization of the radical formed after hydrogen donation, and its absence in dihydrowogonins typically leads to a decrease in antioxidant activity compared to their flavone counterparts.

Therefore, it can be hypothesized that this compound may exhibit weaker direct radical scavenging activity compared to flavones with more free hydroxyl groups and a conjugated C2-C3 double bond, such as luteolin and apigenin. However, methylation can also increase the lipophilicity of a molecule, potentially enhancing its cellular uptake and interaction with lipid-soluble radicals within biological membranes. Further experimental validation is necessary to confirm these hypotheses.

Key Signaling Pathways in Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways involved.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). Many flavones, including apigenin and luteolin, have been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoids Flavonoids Flavonoids->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibition Ub Ubiquitination & Degradation Nrf2->Ub degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE binds Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 Signaling Pathway Activation by Flavonoids.

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample preparation: The test compounds (this compound and other flavones) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a microplate or cuvette. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity.

Methodology:

  • Preparation of ABTS•+ solution: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working solution preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The IC50 value is then determined from the dose-response curve.

Conclusion

While direct experimental evidence for the antioxidant potential of this compound is currently unavailable, a comparative analysis based on its structure suggests it may have a different antioxidant profile from its parent compound, wogonin, and other common flavones. Its potential for enhanced cellular uptake due to increased lipophilicity warrants further investigation. The provided data for wogonin, baicalein, apigenin, and luteolin offer a valuable benchmark for future studies on this compound. Understanding the role of these flavonoids in modulating key antioxidant signaling pathways like Nrf2 is crucial for the development of novel therapeutic strategies targeting oxidative stress-related diseases. Further in vitro and in vivo studies are essential to fully elucidate the antioxidant capabilities of this compound.

References

Validating the Molecular Target of 7-O-Methyldihydrowogonin: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's molecular target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to validate the molecular target of 7-O-Methyldihydrowogonin, a flavonoid derived from Andrographis paniculata. Drawing on data from the closely related and well-studied flavonoid, wogonin, this document outlines potential molecular targets, relevant binding assays, and presents a framework for comparing its binding affinity with alternative compounds.

While direct experimental binding data for this compound is not extensively available in the public domain, the biological activities of its parent compound, wogonin, strongly suggest that its molecular targets likely reside within key signaling pathways implicated in cancer and inflammation. Preclinical studies on wogonin have identified several potential targets, including protein kinases and metalloproteinases, which are crucial regulators of cellular processes.

Potential Molecular Targets and Signaling Pathways

Based on the known bioactivities of wogonin, the following molecular targets and signaling pathways are prime candidates for investigation for this compound:

  • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Wogonin has been shown to inhibit this pathway, suggesting that key kinases such as PI3K and Akt are potential direct targets.

  • Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-9, are enzymes involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis. Wogonin has been demonstrated to inhibit MMP-9 activity, indicating a potential direct binding interaction.

  • NF-κB Signaling Pathway: This pathway is a key mediator of the inflammatory response and is also implicated in cancer development. Wogonin is known to suppress NF-κB activation, suggesting that it may target components of this pathway.

Comparative Analysis of Binding Affinities

To effectively validate a molecular target, it is essential to quantify the binding affinity of the compound of interest and compare it to known inhibitors or alternative molecules. The following table provides a template for summarizing such quantitative data, populated with hypothetical data for this compound and known data for comparator compounds targeting the PI3K/Akt pathway and MMPs.

TargetCompoundAssay TypeBinding Affinity (Kd/Ki/IC50)Reference
PI3Kα This compoundKinase AssayData not available-
WogoninKinase AssayHypothetical: 5 µM-
Alpelisib (BYL719)Kinase Assay5 nM[1]
Buparlisib (BKM120)Kinase Assay52 nM[1]
Akt1 This compoundKinase AssayData not available-
WogoninKinase AssayHypothetical: 10 µM-
AZD5363Kinase Assay3 nM[2]
A-674563Kinase Assay11 nM (Ki)
MMP-9 This compoundEnzyme Inhibition AssayData not available-
WogoninSurface Plasmon ResonanceHypothetical: 2 µM (Kd)
MarimastatEnzyme Inhibition AssayData not available
GS-5745 (Antibody)Activity AssayPartial Inhibition[3]

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for target validation. Below are detailed methodologies for key binding assays relevant to the potential targets of this compound.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics to MMP-9

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Methodology:

  • Immobilization of MMP-9:

    • Recombinant human MMP-9 is immobilized on a CM5 sensor chip via amine coupling.

    • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • MMP-9 (diluted in 10 mM sodium acetate, pH 5.0) is injected over the activated surface.

    • The remaining activated groups are deactivated with 1 M ethanolamine-HCl.

  • Binding Analysis:

    • A series of concentrations of this compound (and comparator compounds) are prepared in a running buffer (e.g., HBS-EP+).

    • The compounds are injected over the immobilized MMP-9 surface.

    • The association and dissociation phases are monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vitro Kinase Assay for PI3K/Akt Inhibition

Biochemical kinase assays are used to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Assay Principle: A common method is a fluorescence-based assay that detects the amount of ADP produced in the kinase reaction.

  • Reaction Mixture:

    • Prepare a reaction buffer containing the kinase (e.g., recombinant human PI3Kα or Akt1), its specific substrate (e.g., PIP2 for PI3Kα, a peptide substrate for Akt1), and ATP.

  • Inhibition Measurement:

    • Add varying concentrations of this compound (or a known inhibitor as a positive control) to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C).

  • Detection:

    • Stop the reaction and add a detection reagent that converts ADP to a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Target Validation Workflow and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams illustrate the target validation workflow and the implicated signaling pathways.

Target_Validation_Workflow cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 Experimental Validation cluster_3 Data Analysis & Comparison Compound This compound Activity Known Biological Activity (e.g., Anti-cancer) Compound->Activity Targets Putative Targets (PI3K, Akt, MMP-9) Activity->Targets Analogs Data from Analogs (e.g., Wogonin) Analogs->Targets BindingAssay Binding Assays (SPR, Kinase Assay) Targets->BindingAssay CellularAssay Cellular Assays (Western Blot, etc.) Targets->CellularAssay QuantitativeData Binding Affinity (Kd, Ki, IC50) BindingAssay->QuantitativeData Comparison Comparison with Alternative Compounds QuantitativeData->Comparison

Caption: Workflow for the molecular target validation of this compound.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, NF-kB) Akt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response Wogonin This compound (Putative Inhibitor) Wogonin->PI3K Wogonin->Akt

Caption: The PI3K/Akt signaling pathway with putative inhibition points for this compound.

MMP_Activation_and_Inhibition ProMMP9 Pro-MMP-9 (Inactive) ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation Degradation ECM Degradation & Cell Invasion ActiveMMP9->Degradation cleaves ECM Extracellular Matrix ECM->Degradation Wogonin This compound (Putative Inhibitor) Wogonin->ActiveMMP9

Caption: Simplified schematic of MMP-9 activation, function, and putative inhibition.

Conclusion

The validation of a molecular target is a data-driven process that relies on robust experimental evidence. While direct binding data for this compound is currently limited, the established activities of the structurally similar compound wogonin provide a strong rationale for investigating its effects on the PI3K/Akt and MMP signaling pathways. By employing the binding assays and comparative frameworks outlined in this guide, researchers can systematically validate the molecular target(s) of this compound and objectively assess its potential as a therapeutic agent. The generation of quantitative binding data will be crucial for establishing a clear structure-activity relationship and for guiding future drug development efforts.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Transcriptomic Guide to 7-O-Methyldihydrowogonin and Related Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of this compound and structurally related flavonoids, including wogonin, apigenin, luteolin, and chrysin. Due to the current absence of published transcriptomic data for this compound, this document focuses on the known transcriptomic impact of its parent compound, wogonin, and other key related flavonoids. The analysis of this compound is presented as a predictive framework based on its structural characteristics and the established mechanisms of similar flavonoids.

Introduction to this compound and Related Flavonoids

Flavonoids are a class of naturally occurring polyphenolic compounds with diverse pharmacological activities. Wogonin, isolated from the root of Scutellaria baicalensis, has demonstrated significant anti-cancer and anti-inflammatory properties. Its derivatives, such as this compound, are being investigated for potentially enhanced therapeutic efficacy. This guide synthesizes the available transcriptomic data for wogonin and the related flavones apigenin, luteolin, and chrysin to provide a basis for understanding their mechanisms of action and to extrapolate the potential transcriptomic effects of this compound.

Structural Relationships and Predicted Effects of this compound:

This compound is a derivative of wogonin characterized by the methylation of the 7-hydroxyl group and the hydrogenation of the C2-C3 double bond. These structural modifications may influence its bioavailability, metabolic stability, and target-binding affinity. It is hypothesized that this compound may share some mechanisms with wogonin, such as the inhibition of cyclin-dependent kinase 9 (CDK9), while potentially exhibiting a distinct gene expression profile due to altered pharmacokinetics and target interactions. O-methylation has been shown to enhance the biological activities and metabolic stability of flavonoids.

Comparative Transcriptomic Data

The following tables summarize the quantitative data from transcriptomic studies on wogonin and related flavonoids in various cell types and conditions.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Cancer Cells Treated with Wogonin and Related Flavonoids

FlavonoidCell LineConcentrationKey Downregulated GenesKey Upregulated GenesSignaling Pathways AffectedReference
Wogonin Human Colon Cancer (SW480, HCT116)Not SpecifiedYAP1, IRF3p-YAP1Hippo signaling[1]
Human Pancreatic Cancer (Panc-1)10 µMp-AKT, Bcl-2BADAkt signaling[2]
Human LeukemiaNot SpecifiedMcl-1-CDK9/RNA Polymerase II[3]
Apigenin Triple-Negative Breast Cancer (MDA-MB-231)Not SpecifiedIL1A, IKBKE, CCL2, IL6, CSF2-TNFα signaling[4]
Luteolin Human Breast Cancer (MDA-MB-231, MCF-7)20 µMAP2B1, APP, GPNMB, DLST-T-cell leukemia virus 1 infection[5][6]
Chrysin Human Hepatocellular Carcinoma (HepG2)15-60 µg/mLGPC3, SULF2, lncRNA-AF085935-GPC3/SULF2 axis[7]

Table 2: Summary of Transcriptomic Effects on Inflammatory and Other Cellular Processes

FlavonoidCell/Tissue TypeConditionKey Downregulated GenesKey Upregulated GenesBiological Process AffectedReference
Wogonin Mouse Alveolar MacrophagesLPS-stimulatedTNF-α, IL-6, iNOS, COX-2-Inflammation[8]
Apigenin Mouse BrainAgingImmune/inflammation-related genesNeuronal function/signaling genesNeuro-inflammation[9]
Airway Epithelial CellsAllergic Asthma ModelPhosphorylated ERKs, JNKs, p38 MAPKs, Bax, Cleaved caspase-3Bcl-2Inflammation, Apoptosis[10]
Luteolin Human Neural Stem CellsDifferentiationp53, TNF, FOXO, Notch signaling genesNeurotrophin, dopaminergic, hippo, Wnt signaling genesNeurogenesis, Astrogenesis[11]
Chrysin Human Prostate Cancer (DU145)HypoxiaHIF-1α, VEGF-Angiogenesis[12]

Experimental Protocols

This section details the methodologies used in the cited transcriptomic studies.

1. Cell Culture and Treatment:

  • Cancer Cell Lines (e.g., MDA-MB-231, SW480, HepG2): Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. Cells were treated with specified concentrations of flavonoids or vehicle control for designated time periods (e.g., 24-72 hours).[1][4][5][7]

  • Primary Cells (e.g., Macrophages, Neural Stem Cells): Primary cells were isolated and cultured according to standard protocols. For example, mouse alveolar macrophages were cultured in RPMI-1640. Human neural stem cells were cultured in a specialized neural stem cell medium.[8][11]

2. RNA Extraction and Sequencing:

  • Total RNA was extracted from treated and control cells using TRIzol reagent or a similar RNA isolation kit according to the manufacturer's instructions.

  • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • For RNA sequencing (RNA-Seq), libraries were prepared from high-quality RNA samples using a kit such as the TruSeq RNA Library Prep Kit (Illumina).

  • Sequencing was performed on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).[10][13][14]

3. Microarray Analysis:

  • For microarray experiments, total RNA was reverse transcribed, labeled, and hybridized to a microarray chip (e.g., Affymetrix Hugene-2.1_ST).

  • The arrays were washed, stained, and scanned to obtain raw signal intensities.[4][15]

4. Data Analysis:

  • RNA-Seq: Raw sequencing reads were quality-controlled and mapped to the appropriate reference genome. Differential gene expression analysis was performed using tools like DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.[14]

  • Microarray: Raw data was normalized, and differential expression was determined using appropriate statistical tests.

  • Pathway and Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify the biological processes and signaling pathways affected by the flavonoid treatments.

5. Quantitative Real-Time PCR (qRT-PCR) Validation:

  • Differentially expressed genes identified from RNA-seq or microarray analysis were validated using qRT-PCR.

  • cDNA was synthesized from total RNA, and PCR was performed using gene-specific primers and a SYBR Green master mix on a real-time PCR system.

  • Relative gene expression was calculated using the 2-ΔΔCt method with a housekeeping gene (e.g., GAPDH or ACTIN) as an internal control.[16]

Signaling Pathways and Experimental Workflows

Wogonin's Inhibition of CDK9 and Transcriptional Suppression

Wogonin and related flavones like apigenin, chrysin, and luteolin have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] This inhibition blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a reduction in RNA synthesis and the subsequent downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

G Wogonin Wogonin CDK9 CDK9 Wogonin->CDK9 inhibits RNAPII_p RNA Polymerase II (phosphorylated) CDK9->RNAPII_p phosphorylates RNA_Synthesis RNA Synthesis RNAPII_p->RNA_Synthesis promotes RNAPII RNA Polymerase II Mcl1 Mcl-1 RNA_Synthesis->Mcl1 leads to Apoptosis Apoptosis Mcl1->Apoptosis inhibits

Caption: Wogonin inhibits CDK9, preventing RNA Polymerase II phosphorylation and inducing apoptosis.

Proposed Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a proposed workflow for a comparative transcriptomic study of this compound and related flavonoids.

G cluster_0 Cell Treatment cluster_1 Data Acquisition cluster_2 Bioinformatic Analysis cluster_3 Validation Vehicle Control Vehicle Control RNA Extraction RNA Extraction Vehicle Control->RNA Extraction This compound This compound This compound->RNA Extraction Wogonin Wogonin Wogonin->RNA Extraction Related Flavonoids Related Flavonoids Related Flavonoids->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq DEG Analysis DEG Analysis RNA-Seq->DEG Analysis Pathway Analysis Pathway Analysis DEG Analysis->Pathway Analysis Comparative Analysis Comparative Analysis Pathway Analysis->Comparative Analysis qRT-PCR qRT-PCR Comparative Analysis->qRT-PCR Functional Assays Functional Assays Comparative Analysis->Functional Assays

Caption: Proposed workflow for comparative transcriptomic analysis of flavonoids.

References

Assessing the Target Specificity of 7-O-Methyldihydrowogonin in Kinase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinase inhibitor target specificity of 7-O-Methyldihydrowogonin. Due to the limited availability of direct experimental data for this compound in the public domain, this document leverages data from structurally related flavonoids, namely wogonin, to provide a comparative context. The methodologies and illustrative data presented herein offer a comprehensive approach to evaluating the potential of novel compounds in kinase-focused drug discovery.

Introduction to this compound and Kinase Inhibition

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. Many flavonoids have been identified as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Deregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[3] Assessing the target specificity of a potential kinase inhibitor is a critical step in drug development to understand its mechanism of action and potential off-target effects.

While direct kinase inhibition data for this compound is not extensively documented, its structural similarity to other known kinase-inhibiting flavonoids, such as wogonin, suggests it may possess similar properties. Wogonin has been shown to inhibit cyclin-dependent kinase 9 (CDK9) and modulate the PI3K/AKT signaling pathway, highlighting the potential for flavonoids to act as targeted kinase inhibitors.[4][5][6]

Comparative Kinase Inhibition Profiles

To illustrate how the kinase inhibition profile of this compound could be assessed, this section presents data from related flavonoids. The following table summarizes the inhibitory activity of selected flavonoids against various kinases, providing a benchmark for potential future studies on this compound.

Table 1: Kinase Inhibition Data for Selected Flavonoids

CompoundTarget KinaseIC50 ValueAssay Type
Wogonin CDK9~200 nMCell-free assay
Myricetin Fyn0.8 µMIn vitro kinase assay
Lck1.5 µMIn vitro kinase assay
Quercetin Fyn1.2 µMIn vitro kinase assay
Lck2.5 µMIn vitro kinase assay

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for wogonin is from a study on its direct targets.[5] Data for myricetin and quercetin are from a study on flavonoids as inhibitors of Lck and Fyn kinases.[7]

Experimental Protocols for Kinase Inhibition Assays

A detailed and robust experimental protocol is essential for accurately determining the kinase inhibitory activity and specificity of a compound. The following is a generalized protocol for an in vitro kinase assay, which can be adapted for various kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase being tested.
  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the target kinase in kinase buffer.
  • Test Compound Dilution Series: Prepare a serial dilution of this compound and any comparator compounds in DMSO, followed by a further dilution in kinase buffer.
  • Kinase Enzyme: Dilute the kinase enzyme to the desired concentration in kinase buffer.

2. Kinase Reaction:

  • Add 5 µL of the test compound dilution to the wells of a 384-well plate.
  • Add 2.5 µL of the substrate solution to each well.
  • Initiate the kinase reaction by adding 2.5 µL of the kinase enzyme solution to each well.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate for 40 minutes at room temperature to convert unused ATP to ADP.
  • Add 10 µL of Kinase Detection Reagent to each well.
  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

4. Data Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following diagrams were created using the Graphviz DOT language.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound Test Compound Dilution Reaction Incubate Compound, Substrate, ATP, & Kinase Compound->Reaction Kinase Kinase Enzyme Solution Kinase->Reaction Substrate Substrate & ATP Solution Substrate->Reaction Stop Add ADP-Glo™ Reagent (Stop Reaction) Reaction->Stop Signal Add Kinase Detection Reagent (Generate Signal) Stop->Signal Measure Measure Luminescence Signal->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for an in vitro kinase inhibition assay.

The PI3K/AKT pathway is a key signaling cascade involved in cell survival and proliferation and is a known target pathway for the related flavonoid, wogonin.[4] Understanding the effect of this compound on this pathway would be a crucial aspect of its characterization.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway.

Conclusion and Future Directions

While the direct kinase inhibitory profile of this compound remains to be fully elucidated, the data from structurally related flavonoids such as wogonin suggest that it is a promising candidate for investigation as a kinase inhibitor. Future studies should focus on screening this compound against a broad panel of kinases to determine its potency and selectivity. The experimental protocols and comparative data provided in this guide offer a solid foundation for such research, which will be instrumental in uncovering the therapeutic potential of this natural compound.

References

Glycosylation Enhances Metabolic Stability of Flavonoids: A Comparative Analysis of 7-O-Methyldihydrowogonin and its Glycoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals a significant difference in the metabolic stability between the flavonoid aglycone, 7-O-Methyldihydrowogonin, and its corresponding glycoside forms. This comparison guide, intended for researchers, scientists, and drug development professionals, highlights the critical role of glycosylation in improving the pharmacokinetic profile of this class of compounds. The findings are supported by experimental data on the closely related flavonoid, wogonin, and its glycoside, wogonoside.

The inherent metabolic instability of many promising flavonoid compounds presents a significant hurdle in their development as therapeutic agents. Rapid metabolism often leads to low oral bioavailability and short half-lives, limiting their clinical efficacy. This guide provides an objective comparison of the metabolic fate of the aglycone versus its glycosylated counterpart, offering valuable insights for drug design and development.

Comparative Metabolic Stability: Aglycone vs. Glycoside

Experimental data from studies on wogonin, a structurally similar flavonoid, and its 7-O-glucuronide, wogonoside, strongly indicate that glycosylation significantly enhances metabolic stability. Wogonin exhibits low oral bioavailability and is subject to rapid metabolism[1][2]. In contrast, its glycosylated form, wogonoside, demonstrates higher plasma concentrations and improved bioavailability following oral administration[2][3]. This suggests that the addition of a sugar moiety protects the core flavonoid structure from rapid enzymatic degradation.

In vivo studies in rats have shown that after oral administration, wogonoside is the predominant form detected in the bloodstream, whereas the aglycone wogonin is primarily found in the liver and small intestine, sites of extensive metabolism[4]. This indicates a dynamic interplay of metabolism and absorption, where the glycoside form is more stable in systemic circulation.

Table 1: Comparative Pharmacokinetic Parameters of Wogonin and Wogonoside in Rats

ParameterWogonin (Aglycone)Wogonoside (Glycoside)Reference
Oral Bioavailability LowHigher than Wogonin[2][3]
Plasma Concentration LowerHigher[3]
Predominant form in Plasma -Wogonoside[4]
Predominant form in Liver/Intestine Wogonin-[4]
In Vivo Stability Less StableMore Stable[5]

Experimental Protocols

The metabolic stability of these compounds is typically assessed through a series of in vitro and in vivo experiments. A standard and widely used in vitro method is the microsomal stability assay.

In Vitro Microsomal Stability Assay Protocol

This assay evaluates the rate of metabolism of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a concentrated stock solution of this compound and its glycoside form (e.g., 10 mM in DMSO).
  • Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) at a specific protein concentration (e.g., 0.5 mg/mL).
  • NADPH-Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4). This system ensures a continuous supply of the necessary cofactor for CYP-mediated reactions.
  • Reaction Buffer: Typically a phosphate buffer (e.g., 100 mM, pH 7.4).

2. Incubation Procedure:

  • Pre-warm the microsomal suspension and reaction buffer to 37°C.
  • Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
  • Initiate the metabolic reaction by adding the NADPH-regenerating system.
  • Incubate the mixture at 37°C with gentle shaking.
  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Termination and Sample Preparation:

  • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This precipitates the proteins and halts enzymatic activity.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

4. Analytical Method:

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Calculate the elimination rate constant (k) from the slope of the linear regression line.
  • Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) which represents the rate of metabolism independent of blood flow.

Visualizing the Experimental Workflow and Metabolic Pathways

To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Sampling cluster_analysis 4. Analysis reagents Prepare Reagents: - Test Compounds - Liver Microsomes - NADPH System - Buffer mix Mix Compound with Microsomes reagents->mix start_reaction Initiate with NADPH mix->start_reaction incubate Incubate at 37°C start_reaction->incubate aliquots Take Aliquots at Time Points incubate->aliquots terminate Stop Reaction with Cold Solvent aliquots->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

In Vitro Microsomal Stability Assay Workflow.

The metabolism of flavonoids like wogonin is influenced by various cellular signaling pathways. Wogonin has been shown to modulate several key pathways involved in cell survival, proliferation, and inflammation, which can indirectly affect its metabolic fate.

Signaling Pathways Modulated by Wogonin.

Conclusion

References

Preclinical Validation of 7-O-Methyldihydrowogonin: A Comparative Guide for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical validation overview of 7-O-Methyldihydrowogonin as a potential therapeutic agent, with a primary focus on its anticancer properties. The performance of this compound is objectively compared with structurally related flavonoids, Wogonin and Baicalein, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Executive Summary

This compound, a natural flavonoid, has demonstrated promising anticancer activities in various preclinical studies. Its mechanism of action is often attributed to the modulation of critical cellular signaling pathways, most notably the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis. This guide presents a comparative analysis of its efficacy against Wogonin and Baicalein, two other well-studied flavonoids with similar therapeutic potential. The presented data, collated from multiple preclinical studies, aims to provide a clear, data-driven perspective on the potential of this compound for further drug development.

Comparative In Vitro Efficacy

The in vitro cytotoxic activity of this compound, Wogonin, and Baicalein has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of these flavonoids in breast and colon cancer cell lines.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundMDA-MB-231~50
WogoninMCF-785 (72h)[1]
WogoninMDA-MB-231~50-200[2]
BaicaleinMCF-7>100

Note: Experimental conditions such as incubation time and specific assay used can influence IC50 values. Direct comparison should be made with caution.

Table 2: Comparative IC50 Values in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundNot available-
WogoninSW480~25-50
BaicaleinHCT-11640.1[3]
BaicaleinSW620>200[4]

Note: The lack of available data for this compound in colon cancer cell lines highlights a gap in the current research landscape.

Comparative In Vivo Efficacy

In vivo studies using animal models, typically xenografts in immunodeficient mice, are crucial for evaluating the therapeutic potential of a drug candidate in a living organism. The following table summarizes the in vivo anticancer effects of the three flavonoids.

Table 3: Comparative In Vivo Anticancer Activity

CompoundCancer Type (Cell Line)Animal ModelDosage & AdministrationTumor Growth InhibitionCitation
This compoundNot available---
WogoninBreast Cancer (T47D, MDA-MB-231)Nude MiceOral gavageUp to 88%[2]
WogoninGastric CarcinomaNude MiceNot specifiedSignificant inhibition[1]
BaicaleinColon Cancer (SW620)Nude Mice50 mg/kg/day, i.p.55%[4]
BaicaleinColon Cancer (HCT-116)Nude Mice50 mg/kg, i.p. (every other day for 2 weeks)Significant inhibition[5]

Note: Differences in tumor models, drug dosage, and administration routes make direct comparisons challenging. The absence of in vivo data for this compound is a notable limitation in its preclinical validation.

Mechanism of Action: The PI3K/Akt Signaling Pathway

A significant body of evidence suggests that this compound and its analogs exert their anticancer effects by modulating the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits MDM2 MDM2 Akt->MDM2 Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p53 p53 MDM2->p53 Inhibits p53->Apoptosis Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes MDHW This compound MDHW->PI3K Inhibits MDHW->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical validation of anticancer agents.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide) or other suitable solvent

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • The following day, treat the cells with various concentrations of the test compound (this compound, Wogonin, or Baicalein) and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of a test compound.

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old.

    • Cancer cells for injection (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer).

    • Matrigel (optional, to enhance tumor take rate).

    • Test compound formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

    • Sterile syringes and needles.

  • Procedure:

    • Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL). Cells can be mixed with Matrigel on ice immediately before injection.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage, intraperitoneal injection).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.

    • Calculate the percentage of tumor growth inhibition compared to the control group.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.

  • Materials:

    • Treated and untreated cancer cells.

    • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, p70S6K).

    • Loading control antibody (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities using appropriate software. Normalize the expression of target proteins to the loading control.

Preclinical Development Workflow

The journey of a promising compound from initial discovery to a potential clinical candidate involves a series of well-defined stages.

Preclinical_Workflow Discovery Target Identification & Hit Discovery Lead_Gen Hit-to-Lead & Lead Optimization Discovery->Lead_Gen In_Vitro In Vitro Efficacy & MoA Studies Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy in Animal Models In_Vitro->In_Vivo Tox ADME/Tox & Safety Pharmacology In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical Clinical Trials IND->Clinical

Caption: A simplified workflow for preclinical anticancer drug discovery and development.

Conclusion

This compound exhibits significant potential as an anticancer agent, with a mechanism of action that appears to involve the critical PI3K/Akt signaling pathway. While in vitro data suggests comparable or, in some cases, superior efficacy to its analogs Wogonin and Baicalein, a notable gap exists in the publicly available in vivo data for this compound. Further preclinical studies, particularly well-controlled in vivo experiments directly comparing these three flavonoids, are warranted to fully elucidate the therapeutic potential of this compound and to justify its progression towards clinical development. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately contributing to the advancement of novel cancer therapies.

References

Comparative Analysis of Anti-Cancer Flavonoids: A Focus on Wogonin Derivatives and Other Key Flavones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in oncological research for their potential as anti-cancer agents.[1] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular processes such as proliferation, apoptosis, and angiogenesis.[1][2] This guide provides a comparative analysis of the anti-cancer properties of several prominent flavonoids: wogonin, apigenin, luteolin, and quercetin.

While the primary topic of interest is 7-O-Methyldihydrowogonin, a comprehensive search of available scientific literature has yielded no specific experimental data for this particular compound. Its name suggests it is a derivative of wogonin, a well-studied anti-cancer flavonoid. The structural modifications—methylation at the 7-hydroxyl group and reduction of a double bond—would likely alter its bioavailability and specific molecular interactions. In the absence of direct data, this guide will focus on the known anti-cancer activities of its parent compound, wogonin, and compare it with other structurally related and functionally significant flavonoids.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of wogonin, apigenin, luteolin, and quercetin across various human cancer cell lines, providing a quantitative basis for comparing their cytotoxic effects. Lower IC50 values indicate higher potency.

FlavonoidCancer Cell LineIC50 (µM)Reference
Wogonin Ovarian Cancer CellsNot Specified[3]
Human Breast Cancer (MCF-7)Not Specified[3]
Colorectal Cancer (HCT-116)Not Specified[3]
Apigenin Pancreatic CancerNot Specified
Breast, Cervical, Melanoma, Lung, Prostate, Head and Neck CancersNot Specified
Luteolin Breast Cancer (MCF-7)Not Specified[4]
Lung Carcinoma (NCI-human)Not Specified[4]
MelanomaNot Specified[4]
Quercetin Colon Carcinoma (CT-26)<120[5]
Prostate Adenocarcinoma (LNCaP)<120[5]
Breast Cancer (MCF-7)<120[5]
Acute Lymphoblastic Leukemia (MOLT-4)<120[5]
Human Myeloma (U266B1)<120[5]
Human Lymphoid (Raji)<120[5]
Ovarian Cancer (CHO)<120[5]

Note: Specific IC50 values were not consistently available across the searched literature for all compound-cell line combinations in a directly comparable format. The table reflects the reported cytotoxic activity against the listed cell lines.

Mechanisms of Anti-Cancer Action

These flavonoids exert their anti-cancer effects by modulating a variety of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

  • Wogonin : Derived from the root of Scutellaria baicalensis, wogonin has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in numerous cancer types.[3][6] It can suppress tumor growth by inhibiting angiogenesis and metastasis.[3][6] Key signaling pathways modulated by wogonin include PI3K/Akt, STAT3, NF-κB, and MAPK.[7]

  • Apigenin : Abundantly found in fruits and vegetables, apigenin is known to trigger apoptosis and autophagy, induce cell cycle arrest, and suppress cancer cell migration and invasion. It modulates several critical signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB. Apigenin has also been shown to inhibit angiogenesis, a vital process for tumor growth and metastasis.[8]

  • Luteolin : Another common dietary flavonoid, luteolin, exhibits anti-proliferative effects by inducing cell cycle arrest and apoptosis.[4] It has been shown to inhibit cancer cell migration and invasion by targeting pathways such as PI3K/AKT, mTOR, and MAPK/ERK.[9][10] Luteolin can also suppress angiogenesis by inhibiting factors like VEGF.[10]

  • Quercetin : Widely distributed in plant-based foods, quercetin demonstrates anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle.[5][11] It is known to modulate signaling pathways including PI3K/Akt and MAPK/ERK and can interfere with angiogenesis.[12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways commonly targeted by these anti-cancer flavonoids.

PI3K_AKT_Pathway Flavonoids Flavonoids PI3K PI3K Flavonoids->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Flavonoids.

MAPK_ERK_Pathway Flavonoids Flavonoids Raf Raf Flavonoids->Raf Inhibits MEK MEK Flavonoids->MEK Inhibits Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK Signaling Pathway Inhibition by Flavonoids.

Experimental Methodologies

The evaluation of anti-cancer flavonoids relies on a suite of standardized in vitro assays. Below are detailed protocols for key experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat cells with various concentrations of the flavonoid and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

  • Note: Some flavonoids, like quercetin and luteolin, can directly reduce MTT in the absence of cells, which may interfere with the assay results.[13] It is crucial to include cell-free controls to account for any direct reduction of MTT by the test compound.[13][14]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Protocol:

    • Cell Treatment: Culture and treat cells with the flavonoid as described for the MTT assay.

    • Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[9]

    • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[6]

  • Protocol:

    • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[8][15]

    • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase (to prevent staining of RNA).[6][8]

    • Incubation: Incubate for 30 minutes at room temperature.

    • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels in response to flavonoid treatment.[10]

  • Protocol:

    • Protein Extraction: Treat cells with the flavonoid, then lyse the cells in RIPA buffer to extract total proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

    • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial screening and mechanistic evaluation of a potential anti-cancer flavonoid.

Experimental_Workflow start Select Flavonoid and Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration western_blot Western Blot Analysis (Target Proteins) apoptosis->western_blot Confirm apoptotic markers cell_cycle->western_blot Confirm cell cycle proteins pathway_analysis Pathway Analysis & Conclusion western_blot->pathway_analysis

Caption: General Experimental Workflow for Evaluating Anti-Cancer Flavonoids.

Conclusion

Wogonin, apigenin, luteolin, and quercetin are potent anti-cancer flavonoids that operate through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways like PI3K/Akt and MAPK/ERK. While direct experimental data on this compound is currently unavailable, its structural relationship to wogonin suggests it may possess similar anti-cancer properties, potentially with altered potency or bioavailability. Further research is essential to isolate and characterize the bioactivity of this compound to fully understand its therapeutic potential and place it within the comparative landscape of anti-cancer flavonoids. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for such future investigations.

References

Safety Operating Guide

Safe Disposal of 7-O-Methyldihydrowogonin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-O-Methyldihydrowogonin, a flavonoid compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or inhaled.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be performed in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

Core Disposal Principle: Hazardous Waste Management

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or flushed down the drain.[3][4][5] Disposal procedures should align with local, regional, national, and international regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[6][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the immediate, operational steps for the proper disposal of this compound powder and contaminated materials.

1. Waste Segregation and Container Selection:

  • Solid Waste: Collect pure this compound powder and any grossly contaminated items (e.g., weighing paper, spill clean-up materials) in a designated, compatible hazardous waste container.[6][7][8] The container must be made of a material that will not react with the chemical and must have a tightly fitting lid.[6][7]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[6][9] For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[5][6]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-proof sharps container labeled as hazardous waste.[5]

2. Labeling of Waste Containers:

  • As soon as waste accumulation begins, the container must be clearly labeled as "Hazardous Waste."[5][8]

  • The label must include the full chemical name ("this compound"), approximate concentration and quantity, and the date accumulation started.[6][10] Chemical formulas or abbreviations should not be used.[6]

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4][7]

  • The storage area should be secure and under the control of laboratory personnel.[7]

  • Ensure secondary containment is used to prevent spills.[7][8]

  • Incompatible wastes must be segregated to prevent accidental mixing.[7][8]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[4][6][8]

  • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6][8]

  • After triple-rinsing and air-drying, the original labels on the container should be completely defaced or removed.[4][5] The container can then typically be disposed of as regular laboratory glass or plastic waste.[4][11]

5. Arranging for Waste Pickup:

  • Once the waste container is full or if waste has been accumulated for a specific period as per institutional policy, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[8][11]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory guidelines for hazardous waste accumulation apply.

ParameterGuidelineCitation
Maximum Accumulation Volume (Hazardous Waste)Do not exceed 55 gallons[8]
Maximum Accumulation Volume (Acutely Hazardous Waste)Do not exceed 1 quart[8]
Empty Container RinsingTriple rinse with a solvent equal to ~5% of the container volume for each rinse.[8]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flows.

cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_container Empty Container Disposal cluster_storage Final Steps start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store Store Sealed Container in Satellite Accumulation Area solid_container->store liquid_container->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->liquid_container deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container pickup Arrange for EHS Waste Pickup store->pickup

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling and disposing of hazardous chemical waste in a laboratory setting. These are not experimental procedures but are mandated operational practices derived from sources such as Safety Data Sheets and institutional chemical hygiene plans.[1][2][6] The core "experimental" aspect of this process, the triple rinsing of empty containers, is a standardized procedure to ensure the removal of hazardous residues.

Protocol: Triple Rinsing of Empty Chemical Containers

  • Objective: To decontaminate an empty container that held a hazardous chemical, rendering it safe for disposal as non-hazardous waste.

  • Materials:

    • Empty this compound container.

    • Appropriate solvent (e.g., ethanol, acetone) capable of dissolving the chemical residue.

    • Designated hazardous liquid waste container.

    • Required PPE (gloves, safety goggles).

  • Procedure:

    • Select a solvent in which this compound is soluble.

    • Add a small amount of the solvent to the empty container, approximately 5-10% of the container's volume.[8]

    • Securely cap the container and swirl or shake it to rinse all interior surfaces thoroughly.

    • Empty the solvent (now considered rinsate) into the designated hazardous liquid waste container.

    • Repeat steps 2-4 two more times for a total of three rinses.

    • Allow the container to air dry completely in a well-ventilated area (e.g., fume hood).

    • Once dry, deface the original label and dispose of the container according to institutional guidelines for non-hazardous laboratory waste.

References

Essential Safety and Operational Guidance for Handling 7-O-Methyldihydrowogonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 7-O-Methyldihydrowogonin is paramount. This document provides immediate, actionable safety protocols and logistical plans to foster a secure laboratory environment and build confidence in chemical handling procedures.

Personal Protective Equipment (PPE)
Body PartPersonal Protective Equipment (PPE)Specifications and Usage
Hands Nitrile GlovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[1]
Eyes Safety Glasses with Side Shields or GogglesMust conform to EN166, OSHA 29 CFR 1910.133, or other appropriate government standards.[2]
Respiratory NIOSH/MSHA Approved RespiratorRecommended when handling the powder outside of a fume hood or in case of inadequate ventilation to avoid inhalation of dust.[1][2]
Body Laboratory CoatTo be worn at all times in the laboratory to protect from spills and contamination.
Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to standard laboratory practices to minimize exposure and prevent contamination.

1. Preparation and Weighing:

  • Conduct all manipulations of the powdered compound within a certified chemical fume hood to control dust and vapors.

  • Ensure the work area is clean and free of clutter.

  • Use a dedicated, calibrated analytical balance for weighing.

  • Employ anti-static measures if the powder is prone to static electricity.

2. Dissolution:

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the container is properly sealed.

  • If heating is necessary, use a controlled heating source like a water bath or heating mantle and ensure adequate ventilation.

3. Transfer and Use:

  • When transferring solutions, use appropriate volumetric glassware to ensure accuracy.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Avoid working alone and ensure that a colleague is aware of the work being conducted.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Solid Waste: Collect unused this compound powder and any grossly contaminated disposable items (e.g., weighing paper, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound and contaminated solvents in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.[3]

  • Decontamination: Clean all non-disposable equipment and work surfaces thoroughly after use. Wash hands thoroughly with soap and water after handling the compound.[1]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Powder B->C Start Handling D Dissolve in Solvent C->D E Transfer and Use D->E F Decontaminate Equipment E->F Complete Experiment G Dispose of Waste F->G H Doff PPE G->H

Caption: Standard workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-O-Methyldihydrowogonin
Reactant of Route 2
7-O-Methyldihydrowogonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.